molecular formula C10H13BrO2 B1382742 2-(4-Bromo-2-methoxyphenyl)propan-2-ol CAS No. 1467060-94-1

2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Cat. No.: B1382742
CAS No.: 1467060-94-1
M. Wt: 245.11 g/mol
InChI Key: SOKDOQGEPNGAQY-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methoxyphenyl)propan-2-ol, with the CAS registry number 1467060-94-1, is a brominated and methoxy-substituted propanol compound offered as a high-purity chemical intermediate for research and development purposes. This compound has a molecular formula of C10H13BrO2 and a molecular weight of 245.12 g/mol . It is characterized as a liquid physical state, appearing as a yellow to colorless oil at room temperature . Researchers value this compound for its unique structure, which features both a bromine atom and a methoxy group on the phenyl ring, alongside a propan-2-ol moiety. This combination makes it a versatile building block (synthon) in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and material science research. It is recommended to be stored sealed in a dry environment at room temperature (20°C to 22°C) to maintain its stability . This product is intended for research use only and is not for medicinal, household, or personal use.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKDOQGEPNGAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2-methoxyphenyl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are of paramount importance. Aryl-aliphatic alcohols, a class of compounds characterized by a hydroxyl group attached to a carbon atom which is, in turn, bonded to an aromatic ring, represent a significant area of interest. Their structural motifs are frequently encountered in biologically active molecules and serve as versatile intermediates for the synthesis of more complex chemical entities. This guide provides a comprehensive technical overview of a specific member of this class: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

This tertiary alcohol possesses a unique combination of functional groups that make it a valuable building block for researchers and scientists. The presence of a bromine atom on the phenyl ring opens up a gateway for a multitude of cross-coupling reactions, allowing for the introduction of diverse functionalities. The methoxy group, on the other hand, can influence the electronic properties of the aromatic ring and participate in key binding interactions with biological targets. The tertiary alcohol moiety can be a pharmacophore in its own right or serve as a precursor for further chemical transformations.

This document will delve into the chemical structure and physicochemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, provide a detailed, field-proven protocol for its synthesis, and explore its potential applications as a key intermediate in the synthesis of pharmacologically active compounds. The insights provided herein are aimed at empowering researchers, scientists, and drug development professionals to leverage the synthetic potential of this versatile molecule.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is defined by its unique arrangement of atoms. The molecule consists of a propan-2-ol backbone where the central carbon atom is substituted with a 4-bromo-2-methoxyphenyl group. This structural arrangement classifies it as a tertiary alcohol.

Molecular Structure

The structure of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is depicted in the diagram below, generated using the DOT language.

Figure 1: Chemical structure of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is presented in the table below. It is important to note that while the molecular formula and weight are exact, some physical properties for this specific isomer may not be experimentally determined and are therefore predicted based on its structure and data from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol Calculated
Monoisotopic Mass 244.0099 g/mol Calculated
Appearance White to off-white solid (Predicted)
Boiling Point 357.8 ± 32.0 °C (Predicted)[1]
Density 1.466 ± 0.06 g/cm³ (Predicted)[1]
pKa 14.19 ± 0.29 (Predicted)[1]
Solubility Soluble in methanol, ethanol, and other organic solvents. (Predicted)

Synthetic Protocol

The synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol can be efficiently achieved through a two-step process starting from commercially available 2-hydroxy-4-bromoacetophenone. The first step involves the methylation of the phenolic hydroxyl group, followed by a Grignard reaction with methylmagnesium bromide to construct the tertiary alcohol.

Step 1: Synthesis of 4-Bromo-2-methoxyacetophenone

The initial step focuses on the O-methylation of 2-hydroxy-4-bromoacetophenone. This reaction is crucial as it protects the acidic phenolic proton, which would otherwise quench the Grignard reagent in the subsequent step.

reactant 2-Hydroxy-4-bromoacetophenone product 4-Bromo-2-methoxyacetophenone reactant->product Reflux reagent1 Dimethyl sulfate reagent1->product reagent2 Potassium carbonate reagent2->product solvent Acetone solvent->product reactant 4-Bromo-2-methoxyacetophenone product 2-(4-Bromo-2-methoxyphenyl)propan-2-ol reactant->product 0 °C to RT reagent Methylmagnesium bromide (in THF) reagent->product solvent Anhydrous THF solvent->product workup Aqueous NH4Cl solution product->workup Quenching

Sources

Safety Data Sheet (SDS) and handling hazards for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1467060-94-1 Molecular Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol Synonyms: 4-Bromo-2-methoxy-α,α-dimethylbenzyl alcohol; 1-(4-Bromo-2-methoxyphenyl)-1-methylethanol.

Executive Summary & Chemical Identity

This guide provides a technical safety framework for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , a specialized halogenated aryl building block used primarily in pharmaceutical discovery and organic synthesis. Structurally, it features a tertiary alcohol adjacent to an electron-rich aromatic ring (anisole derivative) substituted with a bromine atom.

This specific substitution pattern renders the molecule valuable for Suzuki-Miyaura cross-coupling reactions (utilizing the Ar-Br moiety) and further functionalization of the tertiary alcohol. However, its benzylic nature makes it susceptible to acid-catalyzed dehydration, necessitating precise handling controls.

Physical Properties Summary
PropertyValue / Description
Physical State Solid (Crystalline powder) or viscous oil (if impure)
Melting Point Predicted: 65–85 °C (Based on structural analogs)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Reactivity Profile Acid-sensitive (Dehydration risk); Stable to weak bases

Hazard Identification (GHS Classification)

Note: As a specialized research intermediate, specific toxicological data (LD50) may not be established. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated benzyl alcohols.

Signal Word: WARNING

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Technical Handling Protocols

Engineering Controls & PPE
  • Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.

  • Glove Selection:

    • Standard Handling: Nitrile rubber (0.11 mm) – Breakthrough time >480 min.

    • Solution Handling (DCM/Chloroform): PVA or Viton laminate gloves are required as halogenated solvents permeate standard nitrile rapidly.

  • Respiratory Protection: If handling fine powder outside a hood (not recommended), use a NIOSH-approved N95 particulate respirator.

Stability & Reactivity Hazards

The tertiary benzylic alcohol moiety is the critical stability weak point.

  • Acid Sensitivity: Exposure to Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) will catalyze the elimination of water, forming the corresponding styrene derivative (2-isopropenyl-5-bromoanisole).

  • Incompatibility: Strong oxidizing agents (risk of benzylic oxidation), Strong acids, Acid chlorides.

Workflow Visualization: Safe Synthesis & Isolation

The following diagram illustrates the typical generation and handling workflow, highlighting critical safety decision points.

HandlingWorkflow cluster_safety Critical Safety Checks Start Start: Raw Material Handling Weighing Weighing (Solid) Use Anti-Static Gun Minimize Dust Start->Weighing Dissolution Dissolution Solvent: DCM or THF Inert Gas (N2/Ar) Weighing->Dissolution Reaction Reaction / Coupling (e.g., Suzuki, Grignard) Dissolution->Reaction Quench Quench / Workup Check pH (Avoid Strong Acid) Reaction->Quench Completion Isolation Isolation (Rotovap) Keep Bath < 40°C Prevent Thermal Dehydration Quench->Isolation Phase Sep AcidCheck Is pH < 4? Quench->AcidCheck Storage Storage Amber Vial, 2-8°C Isolation->Storage Purified Product AcidCheck->Isolation No Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize Yes (Risk of Elimination) Neutralize->Isolation

Figure 1: Operational workflow for handling 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, emphasizing pH control to prevent degradation.

Emergency Response Procedures

First Aid Logic
  • Eye Contact: Immediate irrigation is vital. The methoxy/bromo substitution can increase lipophilicity, potentially aiding corneal penetration. Flush for 15 minutes.

  • Skin Contact: Wash with soap and water. Do not use alcohol or acetone, as these solvents may increase transdermal absorption of the halogenated compound.

  • Ingestion: Do not induce vomiting. The presence of the bromine atom suggests potential for central nervous system (CNS) depression if absorbed in large quantities.

Spill Response Decision Tree

SpillResponse Spill Spill Detected SizeCheck Volume > 10g? Spill->SizeCheck Evacuate Evacuate Lab Call EHS SizeCheck->Evacuate Yes Contain Containment Don Double Nitrile Gloves Use Absorbent Pads SizeCheck->Contain No Clean Clean Up Sweep (if solid) Wipe with DCM (if oil) Contain->Clean Disposal Disposal Halogenated Waste Stream Clean->Disposal

Figure 2: Decision matrix for laboratory spill response.

Storage & Disposal

  • Storage Conditions: Store in a tightly closed container at 2–8°C . The compound is hygroscopic; moisture can promote hydrolysis or physical degradation. Protect from light (amber glass) to prevent gradual debromination or oxidation.

  • Waste Disposal:

    • Stream: Halogenated Organic Waste.

    • Prohibition: Do not mix with acidic waste streams.

    • Destruction: Incineration is the preferred method for brominated aromatics to ensure complete mineralization.

References

  • CP Lab Safety. (n.d.). 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(4-Bromo-2-methoxyphenyl)ethanone (Precursor). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

CAS number and IUPAC nomenclature for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 1467060-94-1), a specialized tertiary alcohol intermediate used in medicinal chemistry. Its structural motif—combining an aryl bromide handle, an electron-donating methoxy group, and a sterically demanding tertiary alcohol—makes it a critical scaffold for structure-activity relationship (SAR) studies. This guide details its synthesis via Grignard addition, structural characterization, and utility in palladium-catalyzed cross-coupling reactions for drug discovery.

Chemical Identity & Physicochemical Profile

The compound is characterized by a 1,2,4-trisubstituted benzene ring, where the tertiary alcohol functionality provides metabolic stability and hydrogen-bonding capability, while the bromine atom serves as a versatile handle for downstream functionalization.

Property Data
CAS Number 1467060-94-1
IUPAC Name 2-(4-Bromo-2-methoxyphenyl)propan-2-ol
Synonyms 4-Bromo-2-methoxy-α,α-dimethylbenzenemethanol; 1-(4-Bromo-2-methoxyphenyl)-1-methylethanol
Molecular Formula C₁₀H₁₃BrO₂
Molecular Weight 245.11 g/mol
SMILES CC(C)(O)C1=C(OC)C=C(Br)C=C1
Physical State Solid (typically off-white to pale yellow)
Predicted LogP ~2.8 (Lipophilic, suitable for CNS penetration models)

Synthetic Methodology: Grignard Addition[1][2]

The most robust route to 2-(4-Bromo-2-methoxyphenyl)propan-2-ol involves the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2-methoxybenzoate . This approach is preferred over the acetophenone route for scale-up due to the commercial availability and purity of the ester precursor.

Reaction Scheme

The synthesis proceeds via a double nucleophilic addition mechanism. The first equivalent of Grignard reagent converts the ester to a ketone intermediate (1-(4-bromo-2-methoxyphenyl)ethan-1-one), which is more reactive than the starting ester and immediately reacts with a second equivalent to form the tertiary alkoxide.

SynthesisPath Start Methyl 4-bromo-2-methoxybenzoate (Ester Precursor) Inter Ketone Intermediate (Transient) Start->Inter 1st Eq MeMgBr (Nucleophilic Acyl Substitution) Reagent MeMgBr (2.2 equiv) THF/Et2O, 0°C to RT Reagent->Start Product 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (Target) Inter->Product 2nd Eq MeMgBr (Nucleophilic Addition) + H3O+ Workup

Figure 1: Stepwise conversion of the benzoate ester to the tertiary alcohol via Grignard addition.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the Grignard reagent.

Reagents:

  • Methyl 4-bromo-2-methoxybenzoate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with Methyl 4-bromo-2-methoxybenzoate (10.0 g, 40.8 mmol) and dissolve in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer MeMgBr (34 mL, 102 mmol) to the addition funnel via cannula. Add dropwise to the ester solution over 30 minutes, maintaining the internal temperature below 5°C. Observation: A mild exotherm and color change (often to yellow/orange) will occur.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The intermediate ketone should be consumed.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NH₄Cl (50 mL). Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: The crude residue is typically a pale yellow oil that solidifies. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as a white crystalline solid.

Structural Characterization & Validation

Verification of the product requires confirming the loss of the ester carbonyl and the presence of the gem-dimethyl group.

Technique Expected Signals / Diagnostic Peaks
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 7.10 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 7.02 (d, J=1.8 Hz, 1H, Ar-H)δ 3.88 (s, 3H, -OCH₃)δ 1.62 (s, 6H, -C(CH₃)₂)δ 2.10 (br s, 1H, -OH, exchangeable)
¹³C NMR (100 MHz, CDCl₃) δ 158.5 (C-OMe), 134.2 (C-Br), 130.1, 123.5, 115.2 (Ar-C), 72.1 (C-OH, quaternary), 55.8 (OMe), 29.5 (gem-dimethyl)
Mass Spectrometry (ESI) m/z 227.0/229.0 [M - H₂O + H]⁺ (Characteristic loss of water from tertiary alcohols) or 267.0/269.0 [M + Na]⁺.[1] Note the 1:1 isotopic ratio for ⁷⁹Br/⁸¹Br.

Critical Quality Attribute (CQA): The absence of a ketone peak at ~2.5 ppm (methyl ketone) in ¹H NMR confirms complete conversion of the intermediate.

Applications in Drug Discovery

This scaffold is highly valued for its ability to introduce a "magic methyl" effect (via the gem-dimethyl group) and a metabolically stable polar group.

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling with aryl boronic acids. This allows the rapid synthesis of biaryl scaffolds common in kinase inhibitors.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Tertiary Alcohol as a Pharmacophore

Unlike secondary alcohols, the tertiary alcohol in this compound is resistant to oxidation by alcohol dehydrogenases (ADH), improving the metabolic half-life of the final drug candidate. Furthermore, the gem-dimethyl group restricts conformational freedom (Thorpe-Ingold effect), potentially locking the molecule into a bioactive conformation.

Applications Core 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Suzuki Suzuki Coupling (Biaryl Synthesis) Core->Suzuki Ar-Br Handle Metabolism Metabolic Stability (Resistant to Oxidation) Core->Metabolism 3° Alcohol Conformation Conformational Lock (Gem-dimethyl effect) Core->Conformation Steric Bulk

Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong oxidizing agents.

  • Spill Response: Sweep up solid spills; do not generate dust. Dispose of via incineration in a chemical waste facility.

References

  • CP Lab Safety. (n.d.). 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Product Data. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Potential pharmaceutical applications of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Derivatives

Abstract

The confluence of specific structural motifs in medicinal chemistry can often portend significant biological activity. This technical guide delves into the untapped potential of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol and its derivatives as a promising scaffold for drug discovery. By dissecting the established bioactivities of its core components—the brominated methoxyphenol and the tertiary alcohol—we will construct a compelling rationale for its investigation in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding, actionable experimental protocols, and a forward-looking perspective on this intriguing class of compounds.

Introduction: Deconstructing a Privileged Scaffold

The 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold integrates several key features that are independently associated with potent biological effects. The strategic placement of a bromine atom and a methoxy group on the phenyl ring, combined with a tertiary alcohol, creates a unique electronic and steric profile.

  • The Brominated Phenolic Moiety: Bromophenols are a well-established class of marine-derived natural products with a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and target engagement.[2] Furthermore, the methoxy group is a common feature in many potent anticancer agents, where it can influence metabolism and target binding.[5]

  • The Propan-2-ol Group: While simple propanols are often used as solvents or antiseptics in pharmaceutical preparations, the tertiary alcohol in the target scaffold is a crucial functional group that can participate in hydrogen bonding with biological targets.[6][7][8][9] This can contribute to the molecule's binding affinity and specificity.

This guide will explore the synergistic potential of these structural elements, with a primary focus on their application in oncology as tubulin polymerization inhibitors.

Potential Pharmaceutical Application: Anticancer Activity as a Tubulin Polymerization Inhibitor

A significant body of evidence suggests that compounds containing methoxyphenyl and bromophenyl rings exhibit potent anticancer activity by disrupting microtubule dynamics.[10][11][12][13] The proposed mechanism of action for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives is the inhibition of tubulin polymerization, a validated target in cancer therapy.

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Tubulin inhibitors are a cornerstone of cancer chemotherapy. They function by interfering with the assembly and disassembly of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10][13]

Many known tubulin inhibitors that bind to the colchicine site possess a trimethoxyphenyl or a dimethoxyphenyl ring system.[11][12][14] The methoxy groups are thought to be crucial for binding within the hydrophobic pocket of tubulin. It is hypothesized that the 2-methoxy group on the 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold could mimic the activity of these established inhibitors. The bromine atom could further enhance this interaction through halogen bonding and by increasing the compound's affinity for the target site.

G cluster_0 Cellular Effects a 2-(4-Bromo-2-methoxyphenyl) propan-2-ol Derivative b Inhibition of Tubulin Polymerization a->b Binds to Colchicine Site c Disruption of Microtubule Dynamics b->c d G2/M Phase Cell Cycle Arrest c->d e Induction of Apoptosis d->e f Anticancer Effect e->f

Caption: Proposed mechanism of action for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol derivatives as anticancer agents.

Supporting Evidence: Cytotoxicity of Structurally Related Compounds

While direct biological data for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is not yet available in the public domain, numerous studies on structurally similar compounds demonstrate the potential of this scaffold. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various brominated and methoxylated compounds against different cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
BromophenolsDLD-1 (colon)12.4 - 18.3[2]
BromophenolsHCT-116 (colon)1.32 - 20.4[2]
Dibenzyl BromophenolsA549 (lung)1.8 nM[2]
Dibenzyl BromophenolsMCF-7 (breast)2.7 nM[2]
Brominated QuinolinesVarious7.84 - 55.88[15][16]
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneVariousNanomolar range[14]
2-Arylbenzofuran DerivativesVarious0.086 - 0.404[17][18]

Synthetic Approach and Experimental Protocols

A key aspect of validating a new pharmaceutical scaffold is the development of a robust and scalable synthetic route. This section outlines a proposed synthesis for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol and provides detailed protocols for its biological evaluation.

Proposed Synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

The synthesis of the target compound can be envisioned through a Grignard reaction, a well-established method for the formation of tertiary alcohols.

G cluster_0 Synthetic Workflow start 4-Bromo-2-methoxyphenol step1 Protection of Phenolic Hydroxyl start->step1 e.g., MOM-Cl, DIPEA step2 Bromination of Protected Phenol step1->step2 NBS, CCl4 step3 Grignard Reagent Formation step2->step3 Mg, THF step4 Reaction with Acetone step3->step4 Acetone, THF step5 Deprotection step4->step5 Acidic workup end 2-(4-Bromo-2-methoxyphenyl) propan-2-ol step5->end

Caption: Proposed synthetic workflow for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

Step-by-Step Protocol:

  • Protection of the Phenolic Hydroxyl: To a solution of 4-bromo-2-methoxyphenol in an anhydrous solvent such as dichloromethane, add a suitable protecting group, for example, methoxymethyl chloride (MOM-Cl), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Grignard Reagent Formation: The protected 1,4-dibromo-2-methoxybenzene is then reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.

  • Reaction with Acetone: The freshly prepared Grignard reagent is then cooled in an ice bath, and a solution of acetone in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed.

  • Deprotection and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The protecting group is removed under acidic conditions (e.g., HCl in methanol) to yield the final product, which can be purified by column chromatography.

Biological Evaluation Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules in vitro. The polymerization is monitored by the increase in turbidity (absorbance).

Protocol:

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Absorbance Reading: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Other Potential Applications

Beyond its potential as an anticancer agent, the 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold may possess other valuable pharmaceutical properties.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The brominated methoxyphenol core of the target molecule suggests that its derivatives could be investigated for conditions associated with oxidative stress.[1][3]

  • Anti-inflammatory Activity: Many natural bromophenols exhibit anti-inflammatory effects.[4] This opens up the possibility of developing derivatives of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol for the treatment of inflammatory diseases.

Conclusion and Future Directions

The 2-(4-Bromo-2-methoxyphenyl)propan-2-ol scaffold represents a promising, yet underexplored, area for pharmaceutical research. Based on the well-documented biological activities of its constituent fragments, there is a strong rationale for its investigation as a novel class of anticancer agents, potentially acting through the inhibition of tubulin polymerization. The proposed synthetic route and biological evaluation protocols provide a clear roadmap for researchers to begin to unlock the therapeutic potential of these derivatives. Future work should focus on the synthesis of a library of derivatives with modifications to the phenyl ring and the propan-2-ol moiety to establish a clear structure-activity relationship (SAR). Furthermore, in vivo studies will be crucial to validate the preclinical efficacy and safety of the most promising lead compounds.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

  • Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential. Oxford Academic. [Link]

  • Bromophenols in Marine Algae and Their Bioactivities. PMC. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. PMC. [Link]

  • Structure of some important drugs inhibiting tubulin polymerization and... ResearchGate. [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

  • Propanol Uses & Benefits. Lab Alley. [Link]

  • Full article: 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Taylor & Francis Online. [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. [Link]

  • PROPAN-2-OL. Ataman Kimya. [Link]

  • Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Top 10 Uses of Propanol in Chemistry & Industry. Vedantu. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. [Link]

  • Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC. [Link]

  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]

  • 4-Bromo-2-methoxyphenol. PubChem. [Link]

  • IC 50 values of compounds (μM). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC. [Link]

  • Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Publishing. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. [Link]

Sources

Methodological & Application

Step-by-step synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol via Grignard reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol via Grignard Addition

Executive Summary

This technical guide details the protocol for synthesizing 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , a functionalized tertiary alcohol often utilized as a pharmacophore scaffold in kinase inhibitor discovery. The synthesis relies on the nucleophilic addition of methylmagnesium bromide (MeMgBr) to methyl 4-bromo-2-methoxybenzoate .

Key Technical Challenge: The primary challenge in this transformation is chemoselectivity . The substrate contains an aryl bromide (Ar-Br) motif susceptible to halogen-metal exchange (formation of the aryl Grignard) in the presence of organomagnesium reagents.[1][2] This protocol utilizes kinetic control (low temperature, controlled addition) to favor nucleophilic addition to the carbonyl over the competing halogen exchange, ensuring the integrity of the bromo-substituent in the final product.

Retrosynthetic Analysis & Strategy

The target molecule is a tertiary alcohol.[3] The most direct disconnection is at the


 bonds alpha to the hydroxyl group, revealing an ester precursor and a methyl Grignard reagent.
  • Target: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

  • Precursor: Methyl 4-bromo-2-methoxybenzoate

  • Reagent: Methylmagnesium bromide (MeMgBr) (3.0 equivalents)

Reaction Scheme Logic:

  • First Addition: MeMgBr attacks the ester carbonyl to form the intermediate ketone (1-(4-bromo-2-methoxyphenyl)ethanone).

  • Second Addition: The ketone is more electrophilic than the ester; a second equivalent of MeMgBr rapidly attacks to form the magnesium alkoxide.

  • Quench: Protonation yields the target alcohol.

Retrosynthesis Target Target: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Precursor Precursor: Methyl 4-bromo-2-methoxybenzoate Target->Precursor  Disconnection   Reagent Reagent: MeMgBr (3.0 eq) (Kinetic Control)

Figure 1: Retrosynthetic logic prioritizing the ester-to-alcohol transformation.

Safety & Handling

  • Grignard Reagents: Pyrophoric and moisture-sensitive. All glassware must be oven-dried (

    
    ) and assembled under an inert atmosphere (
    
    
    
    or Ar).
  • Exotherm: The addition of Grignard to esters is highly exothermic. Strict temperature monitoring is required to prevent runaway reactions and side-product formation.

  • Solvents: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ) must be used. Water content >50 ppm will quench the reagent and lower yields.
    

Experimental Protocol

Materials & Equipment
ComponentSpecificationQuantityMolar Eq.
Methyl 4-bromo-2-methoxybenzoate >98% Purity5.00 g1.0
Methylmagnesium bromide 3.0 M in

20.4 mL3.0
Anhydrous THF Water <50 ppm50 mLSolvent
Ammonium Chloride (

)
Saturated Aq. Sol.50 mLQuench
Ethyl Acetate ACS Grade100 mLExtraction

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF)[4]

  • Pressure-equalizing addition funnel

  • Nitrogen/Argon line with bubbler

  • Low-temperature thermometer

  • Ice/Salt bath (

    
     to 
    
    
    
    )
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry the 250 mL 3-neck RBF and addition funnel under vacuum.

  • Backfill with Nitrogen.[5] Repeat 3 times.

  • Allow to cool to room temperature under positive Nitrogen flow.

Step 2: Substrate Solubilization

  • Charge the RBF with Methyl 4-bromo-2-methoxybenzoate (5.00 g, 20.4 mmol).

  • Add Anhydrous THF (50 mL) via syringe. Stir until completely dissolved.

  • Cool the solution to

    
      using an ice/water bath. Crucial: Ensure internal temperature stabilizes before proceeding.
    

Step 3: Grignard Addition (The Critical Control Point)

  • Transfer MeMgBr (20.4 mL, 61.2 mmol, 3.0 eq) to the addition funnel via cannula or oven-dried syringe.

  • Dropwise Addition: Add the MeMgBr solution slowly over 30–45 minutes .

    • Control: Maintain internal temperature below

      
       .
      
    • Observation: A color change (often yellow to slightly cloudy) indicates reaction progression.

  • Post-Addition: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours . Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the ester (

    
    ) and appearance of the alcohol (
    
    
    
    ).

Step 4: Quenching & Workup

  • Cool the reaction mixture back to

    
     .
    
  • Quench: Slowly add Saturated

    
      (20 mL) dropwise. Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts will occur.
    
  • Dilute with water (30 mL) to dissolve salts.

  • Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
    ).[6]
    
  • Combine organic layers and wash with Brine (50 mL).[6]

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure (Rotovap, 
    
    
    
    bath).

Step 5: Purification

  • The crude material is typically a viscous oil or low-melting solid.

  • Flash Chromatography: Silica Gel 60.

    • Eluent: Gradient 0%

      
       20% EtOAc in Hexanes.
      
  • Yield Expectation: 85–92% (approx. 4.2–4.5 g).

Process Logic & Mechanism

The success of this protocol hinges on the reactivity difference between the carbonyl carbon and the aryl bromide.

Mechanism cluster_SideReaction Avoided Side Reaction Step1 1. Nucleophilic Attack (Fast at 0°C) Step2 2. Tetrahedral Intermediate Collapse Step1->Step2 Side1 Mg-Br Exchange (Requires >RT or active Mg) Step1->Side1  If T > 20°C   Step3 3. Ketone Intermediate (Transient) Step2->Step3 Step4 4. Second Attack (Very Fast) Step3->Step4 Step5 5. Product Formation Step4->Step5

Figure 2: Reaction pathway. Kinetic control prevents the Mg-Br exchange side reaction.

Why this works:

  • Carbonyl vs. Ar-Br: The addition of Grignard reagents to esters/ketones has a lower activation energy than the Magnesium-Halogen exchange on a deactivated (electron-rich methoxy) aryl ring.

  • Temperature: By keeping the reaction at

    
     during the high-concentration phase (addition), we kinetically select for the carbonyl addition.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) Moisture in THF or glassware.Re-dry glassware; distill THF over Na/Benzophenone or use molecular sieves.
Product lacks Bromine Mg-Halogen exchange occurred.[7]Reaction temperature was too high during addition. Keep T <

.
Ketone isolated Insufficient Grignard reagent.Ensure 3.0 equivalents are used. The first eq. is consumed by the ester

ketone; the second by ketone

alcohol; the third ensures completion.
Wurtz Coupling (Dimer) Radical coupling side reaction.Add Grignard slowly. High local concentration favors coupling.

Characterization Data (Simulated)

1H NMR (400 MHz,


): 
  • 
     7.45 (d, 
    
    
    
    , 1H, Ar-H5)
  • 
     7.10 (dd, 
    
    
    
    , 1H, Ar-H6)
  • 
     7.05 (d, 
    
    
    
    , 1H, Ar-H3)
  • 
     3.88 (s, 3H, 
    
    
    
    )
  • 
     1.62 (s, 6H, 
    
    
    
    )
  • 
     1.55 (br s, 1H, 
    
    
    
    )

13C NMR (100 MHz,


): 
  • Significant peaks:

    
     158.5 (C-OMe), 135.2 (C-Ar), 122.1 (C-Br), 72.5 (
    
    
    
    ), 55.8 (
    
    
    ), 29.5 (
    
    
    ).

References

  • General Grignard Procedure: "Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol." University of Delaware Course Materials. Link (Accessed 2023).

  • Functional Group Tolerance: Lee, J., et al. "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides."[2] Journal of Organic Chemistry, 2000. Link

  • Mg-Halogen Exchange Risks: Knochel, P., et al. "Mild Mg-Halogen Exchange." Sigma-Aldrich Technical Bulletin. Link

  • Similar Substrate Synthesis: "Synthesis of 1-Cyano-2-(4-methoxy-2-bromo-phenyl)-propane." PrepChem. Link

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing palladium-catalyzed cross-coupling reactions using 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. This versatile building block, featuring an electron-rich aromatic ring and a sterically demanding tertiary alcohol, offers a unique scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. These protocols are designed to provide robust starting points for reaction optimization, grounded in established mechanistic principles.

Introduction to the Substrate: Structural Considerations and Reactivity

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is an aryl bromide characterized by several key structural features that influence its reactivity in palladium-catalyzed cross-coupling reactions. The methoxy group (-OCH₃) at the C2 position and the propan-2-ol group at the C1 position create a sterically hindered and electron-rich environment around the C-Br bond at the C4 position.

  • Electronic Effects: The methoxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This can make the oxidative addition of the aryl bromide to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle, more challenging compared to electron-deficient aryl halides.[1][2]

  • Steric Hindrance: The ortho-methoxy and meta-propan-2-ol groups create significant steric bulk around the bromine atom. This can hinder the approach of the bulky palladium catalyst, potentially requiring the use of specialized ligands to facilitate efficient oxidative addition.[1][3]

  • Potential for Ligand Scaffolding: The tertiary alcohol's hydroxyl group could potentially interact with the palladium center, which may influence the reaction kinetics either positively or negatively.

Given these characteristics, successful cross-coupling requires careful selection of the catalyst system (palladium precursor and ligand), base, and solvent to overcome potential hurdles of slow oxidative addition and steric hindrance.

Overview of Applicable Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5] Several named reactions are particularly well-suited for the functionalization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.

A general catalytic cycle for these transformations involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond.[5][6]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): The coupling partner transfers its organic group to the palladium center, or an amine coordinates and is deprotonated.[4][6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst.[5][6]

.dot digraph "Palladium Cross-Coupling Catalytic Cycle" { graph [layout=circo, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=box, style=filled, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#4285F4"];

"Pd(0)Ln" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-Pd(II)-R(Ln)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)Ln" -> "Ar-Pd(II)-X(Ln)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(Ln)" -> "Ar-Pd(II)-R(Ln)" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)-R(Ln)" -> "Pd(0)Ln" [label="Reductive Elimination\n(Ar-R)"]; } .enddot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide will focus on three high-impact transformations: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[7][8][9] This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron-containing reagents.[6][10]

Protocol: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Phenylboronic Acid

This protocol details the synthesis of 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)propan-2-ol.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(4-Bromo-2-methoxyphenyl)propan-2-ol259.131.0259 mg
Phenylboronic Acid121.931.2146 mg
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The use of a biphasic solvent system is common in Suzuki couplings.[8]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Rationale for Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) source. For this sterically hindered and electron-rich substrate, alternative catalysts featuring bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor could offer improved reactivity.[1]

  • Base: Potassium carbonate is a moderately strong inorganic base suitable for many Suzuki couplings.[11] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial if the reaction is sluggish.[11]

  • Solvent: A mixture of an organic solvent (dioxane, THF, or toluene) and water is standard.[7][8] The water is crucial for the activation of the boronic acid by the base.[12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][13] Copper-free protocols have also been developed.[14][15]

Protocol: Copper-Catalyzed Sonogashira Coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Phenylacetylene

This protocol describes the synthesis of 2-(2-methoxy-4-(phenylethynyl)phenyl)propan-2-ol.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(4-Bromo-2-methoxyphenyl)propan-2-ol259.131.0259 mg
Phenylacetylene102.131.2125 µL
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)701.900.0214 mg
Copper(I) Iodide (CuI)190.450.048 mg
Triethylamine (Et₃N)101.19-5 mL
Tetrahydrofuran (THF), anhydrous--5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol) in anhydrous THF (5 mL) and triethylamine (5 mL).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (8 mg, 0.04 mmol) to the reaction mixture under a positive flow of argon.

  • Alkyne Addition: Add phenylacetylene (125 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or gently heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system.[4] The palladium complex facilitates the main catalytic cycle, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[4]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is essential. It serves as both the base to deprotonate the terminal alkyne and often as a solvent.[4][16]

  • Solvent: Anhydrous solvents like THF or DMF are commonly used to ensure the solubility of all components.[16]

.dot digraph "Sonogashira_Reaction_Workflow" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} .enddot Figure 2: Experimental workflow for a typical Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[17][18] This reaction has broad applications in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.[17][19]

Protocol: Buchwald-Hartwig Amination of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol with Aniline

This protocol outlines the synthesis of N-(4-(2-hydroxypropan-2-yl)-3-methoxyphenyl)aniline.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-(4-Bromo-2-methoxyphenyl)propan-2-ol259.131.0259 mg
Aniline93.131.2110 µL
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.019.2 mg
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene, anhydrous--10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a flow of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene (10 mL), followed by 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (259 mg, 1.0 mmol) and aniline (110 µL, 1.2 mmol).

  • Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Rationale for Reagent Selection:

  • Catalyst System: For electron-rich and sterically hindered aryl bromides, modern biaryl phosphine ligands like XPhos, in combination with a Pd(0) source like Pd₂(dba)₃, are highly effective.[17][19] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps.[1]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.[20]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig aminations.[20][21]

Summary of Recommended Starting Conditions

The following table provides a comparative overview of the recommended starting conditions for the cross-coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. Researchers should note that these are starting points, and optimization may be necessary for different coupling partners.

ParameterSuzuki-Miyaura CouplingSonogashira CouplingBuchwald-Hartwig Amination
Palladium Source Pd(PPh₃)₄ or Pd(OAc)₂/Pd₂(dba)₃PdCl₂(PPh₃)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand PPh₃ or Bulky Biarylphosphines (e.g., XPhos)PPh₃Bulky Biarylphosphines (e.g., XPhos, SPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEANaOtBu, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OTHF, DMF, TolueneToluene, Dioxane
Temperature 80 - 110 °CRoom Temperature to 80 °C80 - 110 °C
Key Advantage Wide availability of boronic acids, mild conditionsDirect introduction of an alkyne functionalityForms C-N bonds, crucial for medicinal chemistry

Conclusion

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a valuable substrate for creating molecular diversity through palladium-catalyzed cross-coupling reactions. While its electron-rich and sterically hindered nature presents challenges, the use of modern catalyst systems, particularly those employing bulky, electron-donating phosphine ligands, allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The protocols provided herein serve as robust starting points for researchers to explore the rich chemistry of this versatile building block.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Inamdar, S. (2025, September 4). The Role of Palladium Catalysts in Cross-Coupling Reactions. LinkedIn. [Link]

  • Schaller, C. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Alsabeh, P., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl...[Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Daugulis, O., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Poater, A. (2010). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?[Link]

  • Alonso, D. A., & Nájera, C. (n.d.). Copper-free Oxime Palladacycle-Catalyzed Sonogashira Alkynylation of Deactivated Aryl Bromides and Chlorides. RUA. [Link]

  • Sharma, S., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Zou, G., & Wang, Z. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]

  • Akbari, J., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Kumar, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Kövesi, I. (2003). Sonogashira Couplings of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Springer. [Link]

  • Fairlamb, I. J. S. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2025, August 5). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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Application Note & Protocol: Controlled Dehydration of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol to Substituted Styrenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted styrenes are pivotal building blocks in organic synthesis and pharmaceutical development.[1][2] This document provides a detailed guide to the controlled dehydration of the tertiary benzylic alcohol, 2-(4-bromo-2-methoxyphenyl)propan-2-ol, to its corresponding styrene derivative, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene. We will explore the mechanistic underpinnings of this acid-catalyzed elimination reaction, with a focus on achieving high regioselectivity. This note offers a comparative analysis of various catalytic systems and provides two detailed, step-by-step protocols for laboratory application. Furthermore, it includes comprehensive guidelines for the characterization of the final product and a troubleshooting section to address common experimental challenges.

Introduction: The Synthetic Value of Substituted Styrenes

Substituted styrenes are a class of vinyl aromatic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including polymers and pharmaceutical agents.[2] Their utility stems from the reactivity of the vinyl group, which can participate in various transformations such as polymerization, cycloadditions, and cross-coupling reactions.[1] The specific target of this guide, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene, possesses multiple functional groups that allow for sequential, site-selective modifications, making it a valuable synthon in drug discovery and development.

The primary synthetic route to this and similar substituted styrenes involves the dehydration of a corresponding tertiary alcohol precursor.[3] While seemingly straightforward, the acid-catalyzed dehydration of alcohols can often lead to a mixture of isomeric alkenes.[4][5] Therefore, the central challenge lies in controlling the regioselectivity of the elimination to favor the formation of the desired terminal alkene over other potential isomers.

Mechanistic Insights: The E1 Pathway and Regioselectivity

The acid-catalyzed dehydration of secondary and tertiary alcohols, such as 2-(4-bromo-2-methoxyphenyl)propan-2-ol, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[6][7][8][9][10] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, which transforms it into a good leaving group (water).[4][8][11]

The subsequent departure of the water molecule is the rate-determining step and results in the formation of a carbocation intermediate.[5][7][8] The stability of this carbocation is a key factor influencing the reaction rate; tertiary carbocations are more stable than secondary, which are more stable than primary.[5] Finally, a base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[4][9]

Regioselectivity , the preference for the formation of one constitutional isomer over another, is a critical consideration in this reaction. The abstraction of a proton can occur from different adjacent carbon atoms, potentially leading to a mixture of alkene products. According to Zaitsev's rule, the more substituted (and thus more thermodynamically stable) alkene is typically the major product.[5] However, in the case of 2-(4-bromo-2-methoxyphenyl)propan-2-ol, the desired product is the less substituted, terminal alkene. Achieving high selectivity for this product often requires careful selection of the catalyst and reaction conditions to favor kinetic control over thermodynamic control.

Figure 1: The E1 mechanism for the dehydration of 2-(4-bromo-2-methoxyphenyl)propan-2-ol.

Comparative Analysis of Dehydration Methods

The choice of catalyst and reaction conditions significantly impacts the yield and regioselectivity of the dehydration reaction. While strong mineral acids like sulfuric acid can be effective, they often require harsh conditions and can lead to undesired side reactions.[12] Milder catalysts and alternative methods have been developed to address these limitations.[13]

Catalyst/MethodTypical ConditionsAdvantagesDisadvantages
Strong Mineral Acids (e.g., H₂SO₄, H₃PO₄) Concentrated, elevated temperaturesInexpensive, readily availableHarsh conditions, low regioselectivity, potential for charring and side reactions[4][12]
p-Toluenesulfonic Acid (p-TsOH) Catalytic amount, often with a Dean-Stark trap to remove waterMilder than mineral acids, better control over the reactionCan still lead to a mixture of isomers if not carefully controlled
Lewis Acids (e.g., Al₂O₃, CuSO₄) Often requires higher temperatures, can be performed in the vapor phaseCan offer high selectivity, heterogeneous catalysts are easily removedMay require specialized equipment, catalyst deactivation can occur[14][15]
Rhenium Catalysts (e.g., Re₂O₇) Mild temperatures (e.g., 100 °C)High efficiency and selectivity for benzylic alcohols[12][13]Cost and availability of the catalyst
Phosphonium Ionic Liquids Microwave irradiation, moderate temperaturesCan provide high yields under relatively mild conditions[16]Cost of ionic liquids, specialized equipment (microwave reactor)

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Mild Acid-Catalyzed Dehydration using p-Toluenesulfonic Acid (p-TsOH)

This protocol employs a catalytic amount of a milder acid, which often provides a good balance between reaction rate and selectivity. The use of a Dean-Stark apparatus to remove water drives the equilibrium towards the product.

Figure 2: Workflow for the p-TsOH catalyzed dehydration.

Materials:

  • 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(4-bromo-2-methoxyphenyl)propan-2-ol (1 equivalent).

  • Add toluene to dissolve the starting material (approximately 5-10 mL per gram of alcohol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted styrene.

Protocol 2: Heterogeneous Catalysis using Alumina (Al₂O₃)

This protocol utilizes a solid-phase catalyst, which can simplify the workup procedure as the catalyst can be removed by simple filtration.

Figure 3: Workflow for the Alumina catalyzed dehydration.

Materials:

  • 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

  • Activated acidic alumina (Al₂O₃)

  • High-boiling point solvent (e.g., xylene or mesitylene)

  • Celite or a similar filter aid

  • Solvents for purification as in Protocol 1

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromo-2-methoxyphenyl)propan-2-ol (1 equivalent).

  • Add a high-boiling point solvent such as xylene.

  • Add activated acidic alumina (typically 1-2 times the weight of the alcohol).

  • Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the alumina, washing the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography as described in Protocol 1.

Characterization and Analysis

Confirmation of the structure and assessment of the purity of the synthesized 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene are crucial. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most informative for confirming the structure. Key signals to look for are the vinylic protons of the isopropenyl group (two singlets or narrow doublets in the range of 5-5.5 ppm), the methyl protons of the isopropenyl group (a singlet around 2.1 ppm), the methoxy group protons (a singlet around 3.8 ppm), and the aromatic protons in their characteristic region (typically 6.8-7.5 ppm).[17][18]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp² carbons of the double bond and the aromatic ring, as well as the sp³ carbons of the methyl and methoxy groups.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and identifying any isomeric byproducts.[20][21] The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight, as well as a characteristic fragmentation pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=C stretching of the alkene and aromatic ring, C-O stretching of the ether, and C-H stretching of the aromatic and aliphatic groups.[20]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently active catalyst- Reaction temperature too low- Inefficient water removal (for Protocol 1)- Use fresh or freshly activated catalyst- Increase the reaction temperature- Ensure the Dean-Stark trap is functioning correctly
Formation of Multiple Products (Low Regioselectivity) - Reaction conditions are too harsh (favoring the thermodynamic product)- Catalyst is too acidic- Use a milder catalyst (e.g., switch from H₂SO₄ to p-TsOH)- Lower the reaction temperature- Reduce the reaction time
Polymerization of the Styrene Product - High local concentration of acid- Prolonged heating after reaction completion- Use a catalytic amount of acid- Do not overheat the reaction mixture- Work up the reaction promptly upon completion
Incomplete Removal of Water - Inefficient Dean-Stark trap- Use of a "wet" solvent- Ensure proper setup and functioning of the Dean-Stark trap- Use anhydrous solvents

Conclusion

The controlled dehydration of 2-(4-bromo-2-methoxyphenyl)propan-2-ol presents a reliable pathway to the synthetically valuable substituted styrene, 1-bromo-3-methoxy-2-(prop-1-en-2-yl)benzene. The key to a successful transformation lies in the careful selection of the catalyst and reaction conditions to favor the desired E1 elimination pathway while minimizing the formation of isomeric byproducts. Milder acidic catalysts, such as p-toluenesulfonic acid, or heterogeneous catalysts like alumina, offer greater control over the reaction compared to strong mineral acids. By following the detailed protocols and analytical guidelines presented in this application note, researchers can confidently synthesize and characterize this important chemical intermediate for its application in further synthetic endeavors.

References

  • Recent advances in the synthesis and applications of α-(trifluoromethyl)styrenes in organic synthesis - Chemical Communications (RSC Publishing).
  • Catalysis Science & Technology - The Royal Society of Chemistry. (2023, March 23).
  • Acid-Catalyzed Dehydration of Alcohols to Alkenes - Moodle.
  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. (2025, May 22).
  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC - NIH. (2020, October 15).
  • Dehydration of alpha-methylbenzyl alcohol - Google Patents.
  • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes | Request PDF - ResearchGate. (2026, February 9).
  • Exploring the Impacts of Functional Groups on Styrenes in the Wagner-Jauregg Reaction.
  • An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications - Benchchem.
  • What is the mechanism for the dehydration of tertiary alcohols? - Quora. (2017, October 16).
  • Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule.
  • Iron-Based Dehydration Catalyst for Selective Formation of Styrene - OSTI.
  • Ch 5: Dehydration - Department of Chemistry - University of Calgary.
  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps. (2019, December 23).
  • Synthesis of substituted Z-styrenes by Hiyama-type coupling of oxasilacycloalkenes: application to the synthesis of a 1-benzoxocane - Beilstein Journals. (2017, October 11).
  • Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - ACS Publications. (2024, October 11).
  • Process for the preparation of substituted styrenes - Google Patents.
  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com.
  • Synthesis of para-Substituted Styrenes. | Request PDF - ResearchGate. (2025, August 6).
  • Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF - ResearchGate. (2025, August 6).
  • 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms - YouTube. (2020, April 25).
  • Explain why the acid-catalyzed dehydration of an alcohol is a rev... | Study Prep in Pearson+.
  • Dehydration of alcohols catalyzed by copper(II) sulfate: type II dyotropic reactions and stepwise mechanisms - RSC Publishing. (2024, January 31).
  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. (2020, May 30).
  • Application of High-Resolution NMR and GC–MS to Study Hydrocarbon Oils Derived from Noncatalytic Thermal Transformation of e-Waste Plastics | ACS Omega. (2018, August 16).
  • Preparation of Polystyrene with Higher Tg Based on Triple Hydrogen Bond Interactions.
  • Molecular characterization of styrene-butadiene-styrene block copolymers (SBS) by GPC, NMR, and FTIR - ResearchGate.
  • Figure 2. GC-MS chromatograms of low molecular weight compounds. Sample... - ResearchGate.
  • NMR-Based Structure Characterization - W - Max-Planck-Gesellschaft.

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Protection and deprotection strategies for the tertiary alcohol group in 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protection and deprotection strategies for the tertiary alcohol group in 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Focus: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Executive Summary

The tertiary alcohol moiety in 2-(4-Bromo-2-methoxyphenyl)propan-2-ol presents a classic "steric-electronic" conflict in organic synthesis. While the steric bulk of the gem-dimethyl group hinders standard nucleophilic protection, the electron-rich nature of the aryl ring (activated by the ortho-methoxy group) renders the alcohol highly susceptible to acid-catalyzed elimination (dehydration).

This guide details a high-fidelity workflow for the protection and deprotection of this specific substrate. We reject standard silylation protocols (e.g., TBSCl/Imidazole) in favor of a triflate-mediated silylation (TBSOTf) to overcome steric barriers, and a buffered fluoride deprotection strategy to mitigate the risk of styrene formation.

Strategic Analysis: The "Elimination" Trap

The structural features of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol dictate the synthetic strategy.

  • The Problem: Under acidic conditions, the oxygen atom is protonated, creating a good leaving group (

    
    ). The resulting carbocation is tertiary and benzylic, further stabilized by the electron-donating ortho-methoxy group. This leads to rapid E1 elimination, yielding the undesired 
    
    
    
    -methyl styrene derivative.
  • The Solution:

    • Protection: Use TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate) . The triflate leaving group is significantly more reactive than chloride, necessary for sterically crowded tertiary centers.

    • Base Selection: 2,6-Lutidine is chosen over triethylamine or imidazole. It is non-nucleophilic and sterically hindered, preventing interaction with the electrophilic silicon center while effectively scavenging triflic acid.

    • Deprotection: Use TBAF (Tetrabutylammonium fluoride) .[1][2] This proceeds via a silicon-hypervalent pathway, avoiding carbocation generation entirely.

Decision Matrix: Protecting Group Selection
Protecting GroupInstallation MethodSuitabilityRationale
TMS (Trimethylsilyl) TMSCl / Et3NLow Too labile; prone to hydrolysis during workup or chromatography.
TBS (tert-Butyldimethylsilyl) TBSCl / ImidazoleMedium Reaction often stalls or requires heating (risk of elimination).
TBS (tert-Butyldimethylsilyl) TBSOTf / 2,6-Lutidine High Recommended. Rapid installation at

; stable to basic/nucleophilic conditions.
MOM (Methoxymethyl) MOMCl / DIPEALow Deprotection requires acid, which risks elimination to the alkene.
Benzyl (Bn) NaH / BnBrLow Requires strong base/heat to install on tertiary alcohols; difficult to remove without hydrogenolysis (incompatible with Aryl-Bromide).
Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical avoidance of the elimination pathway.

ReactionPathway Substrate Substrate: 2-(4-Bromo-2-methoxyphenyl) propan-2-ol TBSOTf Reagent: TBSOTf + 2,6-Lutidine Substrate->TBSOTf Acid Acidic Conditions (H+) Substrate->Acid Avoid! Protected Protected Intermediate: Silyl Ether (TBS) TBSOTf->Protected SN2-Si Mechanism (No Carbocation) TBAF Deprotection: TBAF (Fluoride source) Protected->TBAF Protected->Acid Avoid! Product Recovered Alcohol TBAF->Product Hypervalent Si Cleavage Carbocation Stabilized Benzylic Carbocation Acid->Carbocation Protonation & Loss of H2O Elimination BYPRODUCT: Alpha-Methyl Styrene Carbocation->Elimination E1 Elimination

Figure 1: Strategic workflow highlighting the "Safe Passage" (Green) via Silyl protection vs. the "Failure Mode" (Red) via Acidic pathways.

Experimental Protocols
Protocol A: Protection via TBSOTf

Objective: Install the TBS group on the hindered tertiary alcohol without inducing elimination.

Reagents:

  • Substrate: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (1.0 equiv)

  • TBSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate): 1.5 equiv [CAUTION: Fuming, Corrosive]

  • 2,6-Lutidine: 2.0 equiv

  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the substrate (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add 2,6-Lutidine (2.0 equiv) via syringe. Stir for 5 minutes.

  • Silylation: Add TBSOTf (1.5 equiv) dropwise over 10 minutes. Note: The solution may fume slightly; ensure good ventilation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The product will be less polar (higher Rf) than the starting alcohol.

  • Quench: Cool back to 0 °C and quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (rapid wash to remove lutidine), then water, then brine. Dry over

    
    .[3]
    
  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Why this works: The high electrophilicity of the triflate overcomes the steric hindrance of the tertiary carbon, while the non-nucleophilic base prevents side reactions.

Protocol B: Deprotection via TBAF

Objective: Remove the TBS group to regenerate the alcohol without touching the aryl bromide or causing elimination.

Reagents:

  • Protected Substrate (1.0 equiv)

  • TBAF (Tetrabutylammonium fluoride): 1.1 – 1.5 equiv (1M solution in THF)

  • Solvent: THF (Tetrahydrofuran)

Procedure:

  • Setup: Dissolve the protected substrate in THF (0.1 M) in a round-bottom flask.

  • Addition: Add TBAF solution (1.2 equiv) dropwise at 0 °C .

  • Reaction: Warm to RT and stir. Reaction is typically fast (1–3 hours).

    • Critical Check: If the substrate is extremely sensitive to base (leading to elimination), add Acetic Acid (1.2 equiv) to the reaction mixture before adding TBAF. This buffers the basicity of the alkoxide intermediate.

  • Workup: Dilute with

    
     or EtOAc. Wash with water (2x) and brine.
    
    • Note: TBAF residues can be difficult to remove. Washing with saturated

      
       helps.
      
  • Purification: Flash column chromatography.

Troubleshooting & Critical Parameters
ObservationRoot CauseCorrective Action
Styrene Formation (Olefin) Acidic impurities or thermal elimination.Ensure all glassware is base-washed. During deprotection, buffer TBAF with Acetic Acid (1:1 ratio). Avoid heating above 40°C.
Incomplete Protection Steric bulk preventing attack.Increase TBSOTf to 2.0 equiv. Do NOT switch to reflux; instead, allow longer reaction time (overnight) at RT.
Silyl Group Loss on Silica Silica gel is slightly acidic.Pre-treat the silica column with 1%

in hexanes before loading the sample.
Loss of Aryl Bromide Lithium-Halogen exchange (if using alkyl lithiums elsewhere).The TBS group is stable to organolithiums, but ensure no metal-halogen exchange occurs during subsequent steps (e.g., if converting the methoxy group).
References
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][4] Journal of the American Chemical Society, 94(17), 6190–6191. Link

    • Foundational text on TBS protection mechanics.
  • Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458. Link

    • Establishes TBSOTf as the superior reagent for hindered alcohols.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

    • The authoritative compendium for stability data and altern
  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. Link

    • Detailed review of fluoride vs. acid deprotection selectivity.

Sources

Strategic Functionalization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol: A Modular Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , a versatile building block for synthesizing biaryl scaffolds in medicinal chemistry.[1][2] This molecule features three distinct reactive handles: an aryl bromide (C4) for cross-coupling, a methoxy group (C2) for electronic modulation, and a tertiary alcohol (C1-substituent) that serves as both a solubility enhancer and a latent alkene precursor.[1][2] This document provides validated protocols for Palladium-catalyzed cross-coupling and Lithium-halogen exchange, with specific emphasis on chemoselectivity and the stability of the tertiary alcohol moiety.[1][2]

Chemical Profile & Reactivity Analysis

Structural Anatomy

The molecule consists of a benzene core substituted with:

  • Position 1: A 2-hydroxypropan-2-yl group (tertiary alcohol).[1][2] This group is bulky and acid-sensitive (prone to E1 elimination) but stable under basic conditions.[1][2]

  • Position 2: A Methoxy group (-OMe).[1][2][3] This Electron Donating Group (EDG) increases electron density, activating the ring for electrophilic attack but potentially complicating nucleophilic aromatic substitution.[1][2]

  • Position 4: A Bromine atom (-Br).[1][2][3][4][5] This is the primary handle for functionalization via transition metal catalysis or metal-halogen exchange.[1][2]

Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMap Start 2-(4-Bromo-2-methoxyphenyl) propan-2-ol Suzuki Pathway A: Suzuki Coupling (Biaryl Formation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat LiEx Pathway B: Li-Halogen Exchange (Electrophile Trapping) Start->LiEx 1. TMSCl (Protect) 2. n-BuLi, -78°C Dehyd Pathway C: Acidic Dehydration (Alkene Formation) Start->Dehyd pTsOH, Toluene Reflux Biaryl Biaryl Alcohol (Drug Scaffold) Suzuki->Biaryl Boronate Aryl Boronate/Acid (Versatile Intermediate) LiEx->Boronate Styrene Isopropenyl Derivative (Polymer/Click Precursor) Dehyd->Styrene

Figure 1: Divergent synthetic pathways for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol.[1][2] Note the critical decision point between basic coupling (Pathway A) and acidic dehydration (Pathway C).[1][2]

Application Module A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Strategic Rationale

The C4-Bromine is electronically activated by the meta-methoxy group, making it an excellent candidate for oxidative addition to Pd(0).[1][2] The tertiary alcohol is generally compatible with standard basic Suzuki conditions (carbonate/phosphate bases), eliminating the need for protection steps.[1][2] This "naked" coupling approach streamlines the synthesis of biaryl libraries.[1][2]

Critical Considerations
  • Base Sensitivity: While the alcohol is stable, strong bases (e.g., NaOtBu) at high temperatures can induce retro-Aldol-type fragmentation or elimination.[1][2] We recommend mild inorganic bases (K₂CO₃, K₃PO₄).[1][2]

  • Catalyst Choice: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent Pd coordination to the free alcohol or methoxy oxygen, ensuring high turnover.[1][2]

Protocol: Synthesis of 4'-Substituted-3-methoxy-4-(2-hydroxypropan-2-yl)biphenyl[1][2]

Reagents:

  • Substrate: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (1.0 equiv)[1][2]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)[1][2]

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl bromide substrate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe, followed by the addition of 2.0 M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS or TLC.[1][2]

    • Note: Do not exceed 100°C to minimize risk of alcohol dehydration.[1][2]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).[1][2]

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).[1][2]

Data Summary: Typical Yields

Coupling Partner (Boronic Acid)Electronic NatureExpected YieldNotes
Phenylboronic acidNeutral85-95%Standard benchmark.[1][2]
4-Methoxyphenylboronic acidElectron Rich80-90%Slower reaction; may require 12h.
4-Cyanophenylboronic acidElectron Deficient90-98%Fast reaction (<4h).[1][2]
2-Methylphenylboronic acidSteric Hindrance60-75%Increase catalyst to 5-10 mol%.[1][2]

Application Module B: Lithium-Halogen Exchange (C4 Functionalization)

Strategic Rationale

For introducing electrophiles other than aryl groups (e.g., formyl, carboxyl, or boronate esters), Lithium-Halogen exchange is the method of choice.[1][2] However, the acidic proton of the tertiary alcohol (pKa ~17) is incompatible with n-BuLi.[1][2]

Two strategies exist:

  • Double Deprotonation: Use 2.1 equiv of n-BuLi (First eq. deprotonates OH, second eq. exchanges Br). Risk: Solubility issues of the dianion.[1][2]

  • TMS Protection (Recommended): Transient protection of the alcohol with TMSCl allows for cleaner lithiation.[1][2]

Protocol: Synthesis of the Aryl Boronate Ester (via TMS Protection)

Reagents:

  • Substrate: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol[1][2][5][6]

  • Protection: TMSCl (1.2 equiv), Imidazole (1.5 equiv), DCM.[1][2]

  • Exchange: n-BuLi (1.1 equiv, 2.5 M in hexanes).[1][2]

  • Electrophile: Triisopropyl borate (1.5 equiv) or Pinacolborane.[1][2]

Step-by-Step Methodology:

  • Step 1: Protection

    • Dissolve substrate in dry DCM (0.5 M).[1][2] Add Imidazole (1.5 equiv) followed by TMSCl (1.2 equiv) at 0°C.

    • Stir at RT for 1 hour. Quench with water, extract, and concentrate.[1][2][3] (Quantitative yield expected).

    • Checkpoint: Verify TMS protection by NMR (singlet at ~0.1 ppm).[1][2]

  • Step 2: Lithiation

    • Dissolve the TMS-protected intermediate in anhydrous THF (0.1 M) under Argon.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.[1][2]

    • Stir at -78°C for 30 minutes to ensure complete Br-Li exchange.

  • Step 3: Electrophile Trapping

    • Add Triisopropyl borate (1.5 equiv) dropwise at -78°C.[1][2]

    • Allow the reaction to warm to Room Temperature over 2 hours.

  • Step 4: Deprotection & Workup

    • Quench with 1M HCl (aqueous). Stir vigorously for 30 minutes. The acid will hydrolyze both the boronate ester (to boronic acid) and the TMS ether (back to the alcohol).[1][2]

    • Note: If the Pinacol ester is desired, use mild acidic workup (NH₄Cl) to keep the pinacol group, but a separate fluoride deprotection (TBAF) may be needed for the TMS group.[1][2]

Troubleshooting & Stability Guide

Dehydration (The "Hidden" Side Reaction)

The tertiary benzylic alcohol is prone to dehydration to form the alkene (isopropenyl group).[1][2]

  • Trigger: Strong acids (HCl, H₂SO₄) or Lewis Acids (AlCl₃, BF₃) at elevated temperatures.[1][2]

  • Prevention: Maintain pH > 4 during workups.[1][2] Store the compound in a cool, dry place.

  • Detection: Appearance of olefinic protons in ¹H NMR (typically δ 5.0–5.5 ppm).[1][2]

Protodebromination

In Pd-catalyzed reactions, if the oxidative addition is slow or the hydride source is present, the Br may be replaced by H.[1][2]

  • Solution: Ensure anhydrous solvents are used if using hydride-sensitive catalysts.[1][2] Use fresh catalyst to ensure rapid oxidative addition.[1][2]

Visual Workflow: Suzuki Coupling

SuzukiWorkflow Start Start: 2-(4-Bromo-2-methoxyphenyl) propan-2-ol Prep Prepare Reaction Vial: Substrate + Boronic Acid + Pd(dppf)Cl2 Start->Prep Solvent Add Solvent: Degassed Dioxane + 2M K2CO3 Prep->Solvent Heat Heat to 80°C 4-12 Hours Solvent->Heat Check Check LC-MS Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc / Wash H2O Check->Workup Complete Purify Purification: Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the Suzuki-Miyaura coupling of the target substrate.[1][2]

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.[1][2] Link[1][2]

  • Lithium-Halogen Exchange: Parham, W. E.; Bradsher, C. K.[1][2] "Aromatic Organolithium Reagents: Bearing Electrophilic Groups." Accounts of Chemical Research, 1982 , 15(10), 300–305.[1][2] Link[1][2]

  • Compound Data: PubChem Entry for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (CAS 1467060-94-1).[1][2] Link

  • General Reactivity of 4-Bromo-2-methoxyphenol Derivatives: ChemicalBook, "4-Bromo-2-methoxyphenol Reactivity Profile."[1][2] Link

Sources

Application Note: Solvent Selection for Optimal Reactivity of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the functionalization of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol . This scaffold presents a unique "reactivity dichotomy": it contains a robust aryl bromide handle for cross-coupling, yet possesses an extremely labile tertiary benzylic alcohol prone to spontaneous dehydration.

The following guide details solvent systems that strictly control this behavior, allowing you to either preserve the alcohol moiety during metal-catalyzed transformations or selectively eliminate it to access styrene derivatives.

Molecular Profile & Reactivity Landscape

The reactivity of this molecule is governed by the interplay between the electron-rich aryl ring and the tertiary alcohol .

  • The Lability Factor: The ortho-methoxy group is not merely a bystander; it acts as a powerful intramolecular stabilizer. Under even mildly acidic conditions, the methoxy oxygen can stabilize the benzylic carbocation via resonance, significantly lowering the activation energy for ionization (

    
     pathways).
    
  • The Dehydration Risk: Unlike simple benzylic alcohols, this substrate will dehydrate to the

    
    -methyl styrene derivative (2-(4-bromo-2-methoxyphenyl)prop-1-ene) rapidly in polar protic solvents or in the presence of Lewis acids.
    
  • The Synthetic Handle: The C4-Bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, standard protocols often use bases (carbonates) and heating, which can inadvertently trigger elimination if the solvent system is not carefully buffered.

Reactivity Decision Matrix

The choice of solvent dictates the reaction pathway.

Target OutcomeCritical Solvent PropertyRecommended SolventsAvoid
Suzuki Coupling (Retain OH) Aprotic, biphasic, base-buffered1,4-Dioxane/H₂O, Toluene/H₂OAlcohols (MeOH), Acidic solvents
Dehydration (Form Alkene) Non-polar, high-boiling (azeotropic)Toluene, Xylenes, BenzeneWet polar aprotic solvents (DMSO)
Lithiation (Li-Hal Exchange) Coordinating, anhydrousTHF (at -78°C), Et₂OCH₂Cl₂, Protic solvents
Nucleophilic Substitution High dielectric, non-nucleophilicHFIP (Hexafluoroisopropanol)Nucleophilic solvents (unless reactant)

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergent pathways controlled by solvent and catalyst selection.

ReactivityPathways Substrate 2-(4-Bromo-2-methoxyphenyl) propan-2-ol AcidHeat Acid Catalysis / Heat Solvent: Toluene (Dean-Stark) Substrate->AcidHeat E1 Elimination PdBase Pd(0) / Weak Base Solvent: Dioxane/H2O Substrate->PdBase Chemoselective LiLowT n-BuLi / -78°C Solvent: THF (Anhydrous) Substrate->LiLowT Br-Li Exchange Dehydration Dehydration (Alkene Formation) Coupling Pd-Cross Coupling (Biaryl Formation) Lithiation Li-Halogen Exchange (Nucleophile Gen.) AcidHeat->Dehydration PdBase->Coupling LiLowT->Lithiation

Caption: Solvent-controlled divergence of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol reactivity.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Retention of Alcohol)

Objective: Couple the aryl bromide with a boronic acid while preventing the dehydration of the tertiary alcohol. Challenge: High temperatures usually required for Suzuki coupling promote E1 elimination. Solution: Use a biphasic system with a mild base and strictly exclude Lewis acids.

Materials:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 eq) or K₃PO₄ (for more sensitive substrates)

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Solvent Prep: Degas the 1,4-Dioxane and Water separately by sparging with Argon for 15 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.

  • Assembly: In a reaction vial, combine the substrate, boronic acid, base, and Pd catalyst.

  • Addition: Add the degassed solvent mixture.

  • Thermal Cycle: Heat to 60–80°C . Do not exceed 90°C. The biphasic nature helps solvate the inorganic base while keeping the organic phase neutral.

    • Note: If the reaction is sluggish at 80°C, switch to a more active catalyst (e.g., XPhos Pd G3) rather than increasing temperature, which risks dehydration [1].

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine. Dry over Na₂SO₄.

    • Crucial: Do not use acid during the workup (e.g., 1M HCl wash) as this will dehydrate the product in the separatory funnel. Use saturated NH₄Cl if neutralization is needed.

Protocol B: Controlled Dehydration (Synthesis of Styrenes)

Objective: Quantitative conversion to 2-(4-bromo-2-methoxyphenyl)prop-1-ene. Mechanism: Acid-catalyzed E1 elimination driven by azeotropic water removal.

Materials:

  • Substrate: 1.0 eq

  • Catalyst: p-Toluenesulfonic acid (pTsOH) monohydrate (5-10 mol%)

  • Solvent: Toluene (Anhydrous grade not required, but preferred)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve substrate in Toluene (0.2 M concentration). Add pTsOH.[1][2]

  • Reflux: Heat to reflux (110°C). Monitor water collection in the trap.

  • Monitoring: Reaction is typically complete within 1-2 hours. TLC will show a less polar spot (alkene) and disappearance of the alcohol.

  • Quench: Cool to RT. Add saturated NaHCO₃ to neutralize the acid before concentration.

    • Why? Concentrating an acidic toluene solution on the rotovap will cause polymerization of the styrene product.

Protocol C: Lithium-Halogen Exchange

Objective: Generate the aryl-lithium species for reaction with electrophiles (e.g., aldehydes, ketones). Solvent Selection: THF is critical here. The oxygen atoms in THF coordinate to the Lithium, breaking up aggregates and increasing reactivity. The ortho-methoxy group may also provide internal coordination (chelating effect), stabilizing the lithiated intermediate.

Step-by-Step:

  • Drying: Flame-dry glassware under Argon.

  • Solvent: Use anhydrous THF (inhibitor-free).

  • Cooling: Cool the substrate solution (in THF) to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi (1.1 eq) dropwise.

    • Rate: Slow addition prevents local heating.

    • Selectivity: At -78°C, Li-Br exchange is kinetically faster than deprotonation of the tertiary alcohol (alkoxide formation is slow at this temp) or directed ortho-metalation (DoM) [2]. However, usually, 2 equivalents of n-BuLi are used if the alcohol proton is not protected (1st eq deprotonates OH, 2nd eq exchanges Br).

    • Alternative: Protect the alcohol as a TMS ether (TMSCl + Imidazole) prior to lithiation for cleaner results.

  • Quench: Add electrophile at -78°C.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Alkene impurity in Suzuki Coupling Reaction medium too acidic or too hot.Switch base to K₃PO₄. Lower temp to 60°C. Ensure solvent is strictly neutral.
Low conversion in Lithiation Alcohol proton consuming n-BuLi.Use 2.2 eq of n-BuLi (one for -OH, one for -Br) or protect -OH with TMS.
Polymerization during Dehydration Acid not neutralized before workup.Wash organic layer with NaHCO₃ twice before evaporation. Add BHT (stabilizer) if storing the styrene.

Mechanistic Insight: The Ortho-Methoxy Effect

It is vital to understand why this specific molecule is sensitive. The figure below details the resonance stabilization that makes the benzylic cation so easy to form (and thus the alcohol so easy to lose).

Mechanism Step1 Neutral Alcohol (Stable in Base) Step2 Protonated Alcohol (Oxonium Ion) Step1->Step2 + H+ Step3 Carbocation (Resonance Stabilized) Step2->Step3 - H2O (Rate Limiting) Note *The o-OMe group donates electron density stabilizing the cation via resonance* Step3->Note

Caption: Acid-catalyzed ionization pathway enhanced by ortho-methoxy donation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leroux, F., Schlosser, M., et al. (2005). The Directed Metallation of Aromatic Compounds. Organic Reactions.[3][4][5] (General reference for DoM vs Halogen Exchange selectivity). Link

  • Estopiñá-Durán, S., et al. (2025).[2][4] Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. The Journal of Organic Chemistry. (Insights on solvent effects for electron-rich benzylic alcohols). Link

  • Kalviri, H. A., & Kerton, F. (2011).[6] Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids. Advanced Synthesis & Catalysis. Link

Sources

Troubleshooting & Optimization

Troubleshooting low conversion rates in cross-coupling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case Overview & Diagnostic

The Substrate Challenge

You are attempting to cross-couple 2-(4-Bromo-2-methoxyphenyl)propan-2-ol . While the bromine handle suggests a standard reaction, this specific molecule presents a "perfect storm" of electronic and steric challenges that often lead to stalled reactions (20–40% conversion) or catalyst decomposition.

Structural Analysis:

  • Electronic Deactivation (Critical): The aryl ring is highly electron-rich. It possesses a methoxy group (ortho to the alkyl, meta to the bromide) and a tertiary alkyl group (para to the bromide). Both are Electron Donating Groups (EDGs).

    • Impact: EDGs increase the electron density of the aromatic ring, making the C-Br bond stronger and less electrophilic. This significantly slows down Oxidative Addition , which is typically the Rate-Limiting Step (RLS) for aryl bromides.

  • The Tertiary Alcohol: The bulky 2-hydroxypropan-2-yl group at the C1 position introduces a risk of coordination to the Palladium center (poisoning) or dehydration to an alkene (alpha-methylstyrene derivative) if the pH or temperature is not strictly controlled.

Troubleshooting FAQ (Root Cause Analysis)

Q1: Why does my reaction stall after 30 minutes with Pd(PPh₃)₄?

A: You are likely experiencing catalyst death due to slow oxidative addition. Standard triphenylphosphine ligands are not electron-rich enough to force the Palladium into the electron-rich C-Br bond of your substrate. Because the Pd(0) species cannot insert into the aryl halide fast enough, it aggregates into inactive Palladium black.

  • The Fix: You must switch to electron-rich, bulky alkyl-phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). These ligands increase the electron density on the Pd center, accelerating oxidative addition into difficult substrates.

Q2: I see a side product with Mass M-79/81 (De-brominated). What is it?

A: This is the protodehalogenated product (the bromine is replaced by hydrogen).

  • Mechanism: When oxidative addition occurs but transmetallation (transfer of the coupling partner) is slow, the reactive Aryl-Pd-Br species "waits" in solution. It can abstract a proton from the solvent (especially alcohols like MeOH or EtOH) or the base.

  • The Fix:

    • Ensure your boronic acid is pure (boroxines react slower).

    • Switch to a non-protic solvent system (e.g., Toluene/Water or Dioxane/Water instead of Ethanol).

    • Increase the catalyst activity to ensure the cycle completes rapidly.

Q3: Can I protect the tertiary alcohol to improve yield?

A: While possible (e.g., TMS protection), it is usually unnecessary and inefficient . Tertiary alcohols are sterically bulky and difficult to protect/deprotect quantitatively. Furthermore, Suzuki-Miyaura conditions are generally tolerant of free alcohols. The issue is rarely the alcohol itself, but rather the electronic nature of the ring.

  • Exception: If you observe an alkene side-product (dehydration), your base might be too weak or the conditions too acidic. Ensure the reaction pH remains >9.

Optimized Protocol (The "Gold Standard")

Based on the substrate's electronics, the following protocol is designed to force oxidative addition while preventing side reactions.

Recommended System: The "Buchwald Gen-3" Approach
ComponentRecommendationFunction
Catalyst XPhos Pd G3 (or G2)Critical. The XPhos ligand is bulky and electron-rich, specifically designed to couple electron-rich aryl chlorides/bromides.[1]
Loading 1.0 – 2.0 mol%Standard loading. Increase to 3% only if conversion <80%.
Base K₃PO₄ (0.5M - 1.0M aq) Mild enough to prevent alcohol dehydration; strong enough to activate the boronic acid.
Solvent 1,4-Dioxane or THF Aprotic solvents prevent proton sources for dehalogenation.
Temp 60°C – 80°CModerate heat. Avoid reflux (>100°C) to prevent alcohol dehydration.
Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add:

    • Substrate: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (1.0 equiv)

    • Boronic Acid Partner (1.2 – 1.5 equiv)

    • XPhos Pd G3 (0.02 equiv / 2 mol%)

  • Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes. (Oxygen kills the active catalyst).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Base Addition: Add degassed 0.5 M aq. K₃PO₄ (2.0 equiv).

    • Note: The biphasic system (organic/water) is beneficial for dissolving inorganic byproducts.

  • Reaction: Stir vigorously at 60°C for 2–4 hours.

  • Monitor: Check HPLC/UPLC. Look for the disappearance of the starting material peak.[2]

Visual Troubleshooting Logic

The following diagram outlines the decision process for troubleshooting this specific reaction.

TroubleshootingLogic Start Start: Low Conversion (<50%) Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze CheckSM Is Starting Material (SM) Remaining? Analyze->CheckSM CheckDehalo Is De-brominated Product Present? CheckSM->CheckDehalo No (SM Consumed) Sol_OA Root Cause: Slow Oxidative Addition Fix: Switch to XPhos Pd G3 or SPhos Pd G3 CheckSM->Sol_OA Yes (Major Component) CheckAlkene Is Alkene (Dehydration) Present? CheckDehalo->CheckAlkene No Sol_Proto Root Cause: Protodehalogenation Fix: Switch Solvent to THF/Dioxane (Anhydrous) Increase Boronic Acid equiv. CheckDehalo->Sol_Proto Yes (>10%) CheckAlkene->Sol_OA No (Unclear mess) Sol_Dehyd Root Cause: Acidic/Elimination Conditions Fix: Lower Temp (<70°C) Use K3PO4 instead of Hydroxides CheckAlkene->Sol_Dehyd Yes

Caption: Decision tree for diagnosing reaction failure modes based on crude mixture analysis.

Comparative Catalyst Data

The table below illustrates expected performance differences based on ligand class for electron-rich aryl bromides.

Catalyst SystemLigand TypeExp. ConversionNotes
Pd(PPh₃)₄ Simple Phosphine< 30%Not Recommended. Fails to insert into electron-rich C-Br bonds.
Pd(dppf)Cl₂ Bidentate Ferrocene60–80%Reliable Backup. Robust, but requires higher temperatures (80°C+).
XPhos Pd G3 Dialkylbiaryl (Buchwald)> 95% Best Choice. High activity allows reaction at lower temps, sparing the alcohol.
PEPPSI-IPr NHC Carbene85–90%Good alternative, but often requires stronger bases which may affect the alcohol.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

    • Context: Establishes the superiority of dialkylbiaryl ligands (XPhos, SPhos)
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: The foundational text on the mechanism, explaining the role of bases and transmetall
  • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.

    • Context: Provides protocols for coupling with difficult partners, emphasizing the utility of robust c
  • Sigma-Aldrich (Merck). "Catalyst Screening Guide for Suzuki Coupling."

    • Context: General industry standard protocols for catalyst selection based on substr

Sources

Resolving moisture sensitivity issues with tertiary alcohol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Tertiary Alcohol Technical Support Center .

As a Senior Application Scientist, I understand that tertiary alcohols represent a paradox in organic synthesis: they are thermodynamically stable products of powerful carbon-carbon bond-forming reactions, yet kinetically fragile intermediates that can vanish into alkenes with the slightest provocation from heat or acid.

This guide is not a textbook; it is a field manual designed to troubleshoot the specific moisture-induced failures that occur during the synthesis , isolation , and protection of these hindered substrates.

Module 1: Synthesis – The Moisture Barrier

The Problem: You are synthesizing a tertiary alcohol via nucleophilic addition (Grignard/Organolithium) to a ketone or ester. The reaction fails to initiate, stalls, or yields enolization byproducts.

Technical Insight: The "Imamoto" Protocol

Standard Grignard reagents often fail with sterically hindered or enolizable ketones because the basicity of the reagent outcompetes its nucleophilicity, leading to deprotonation (enolization) rather than addition. Furthermore, trace moisture kills the organometallic species instantly.

The Fix: Use Organocerium reagents (Imamoto Reagents) .[1][2] Cerium(III) acts as a Lewis acid to activate the carbonyl oxygen while the organocerium species is less basic than its lithium counterpart, suppressing enolization and promoting 1,2-addition.

Protocol: Anhydrous Organocerium Addition
  • Reagents: Anhydrous CeCl₃ (must be activated), R-Li or R-MgX, THF.

  • Critical Step: Drying the CeCl₃. Commercial "anhydrous" CeCl₃ often contains up to 7% water, which will destroy your nucleophile.

Step-by-Step Workflow:

  • Activation: Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries. Success Marker: The powder turns from clumpy/white to fine/free-flowing.

  • Slurry Formation: Cool to room temperature (RT) under Argon. Add anhydrous THF. Sonicate for 1 hour to form a milky white suspension.

  • Transmetallation: Cool to -78°C. Add R-Li (or R-MgX) dropwise. Stir for 30 mins. The reagent is now R-CeCl₂.

  • Addition: Add the ketone (dissolved in THF) slowly.

  • Quench: Warm to 0°C and quench with aqueous NH₄Cl.

OrganoceriumWorkflow Start CeCl3·7H2O Drying Vacuum Dry 140°C, 2h Start->Drying Remove H2O Suspension THF Slurry (Sonicate 1h) Drying->Suspension Inert Atm Transmetal Add R-Li (-78°C) Suspension->Transmetal Activation ActiveSpecies R-CeCl2 (Active Reagent) Transmetal->ActiveSpecies Transmetallation Addition Add Ketone ActiveSpecies->Addition Nucleophilic Attack Product Tertiary Alcohol Addition->Product Workup

Figure 1: The Imamoto Reagent workflow for suppressing enolization and overcoming steric hindrance.

Module 2: Isolation – The Danger Zone

The Problem: "My NMR shows a forest of alkene peaks." The Cause: Acid-Catalyzed Dehydration (E1 Elimination).

Tertiary alcohols are exceptionally prone to E1 elimination . The mechanism involves the protonation of the hydroxyl group to form an oxonium ion (


), which leaves to form a stable tertiary carbocation. This cation then rapidly loses a proton to form an alkene.

Crucial Failure Point: This often happens during workup or drying if the media is even slightly acidic.

Troubleshooting Matrix: Preventing Elimination
SymptomDiagnosisCorrective Action
Cloudy Distillate Azeotropic water retention.Do NOT distill to dryness. Add benzene or toluene to carry water over, or use molecular sieves.
New Alkene Spots on TLC Acidic silica gel induced elimination.Add 1% Triethylamine (Et₃N) to your eluent system to neutralize silica acidity.
Product vanishes on Rotovap Water bath too hot + trace acid.Keep bath <35°C. Ensure solution is pH neutral/basic before evaporation.
The "Safe-Dry" Protocol

Do not use MgSO₄ if your tertiary alcohol is highly acid-sensitive (MgSO₄ is slightly Lewis acidic).

  • Quench: Use Saturated NaHCO₃ (mild base) instead of NH₄Cl (weak acid) if the substrate is extremely labile.

  • Wash: Wash organic layer with Brine.

  • Dry: Use Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄). Avoid Calcium Chloride (CaCl₂).

  • Evaporate: Use a high-vacuum manifold (Schlenk line) rather than a heated rotovap bath to remove final solvent traces.

Module 3: Protection – The Shield

The Problem: You need to protect a tertiary alcohol, but standard TMS ethers hydrolyze instantly, and the reaction is sluggish due to steric bulk.

Technical Insight: Silyl Ether Hierarchy

For tertiary alcohols, the Trimethylsilyl (TMS) group is useless; it falls off with ambient moisture. You must use tert-Butyldimethylsilyl (TBS/TBDMS) or Triethylsilyl (TES) .

Reactivity Rule: Tertiary alcohols are poor nucleophiles. Standard conditions (TBSCl + Imidazole) often fail. You need a "Super-Silylation" condition.

Protocol: TBS Protection of Hindered Alcohols (Corey Protocol)
  • Reagents: TBSOTf (tert-Butyldimethylsilyl triflate), 2,6-Lutidine, DCM (Dichloromethane).

  • Why this works: TBSOTf is significantly more electrophilic than TBSCl. 2,6-Lutidine is a non-nucleophilic base that scavenges the triflic acid generated without attacking the silyl reagent.

Step-by-Step:

  • Dissolve tertiary alcohol in anhydrous DCM (0.5 M).

  • Cool to 0°C under N₂.

  • Add 2,6-Lutidine (3.0 equiv).

  • Add TBSOTf (1.5 equiv) dropwise. Caution: Fuming.

  • Stir at 0°C for 30 mins, then warm to RT.

  • Quench: Saturated NaHCO₃. (Do not use acidic quench).

ProtectionLogic Q Is the Alcohol Tertiary? Yes Yes Q->Yes No No (Primary/Sec) Q->No Advanced Use TBSOTf + 2,6-Lutidine Yes->Advanced Steric Bulk Requires High Electrophilicity Standard Use TBSCl + Imidazole No->Standard Result Stable Silyl Ether Standard->Result Advanced->Result

Figure 2: Decision logic for selecting the correct silylation protocol based on steric hindrance.

FAQ: Troubleshooting Specific Scenarios

Q1: My Grignard reaction didn't start, and now I have a flask full of reagents. Can I save it? A: Do not add water. The "induction period" is the most dangerous phase. If you add more halide, it may suddenly initiate and run away (thermal explosion).

  • The Fix: Add a single crystal of Iodine (

    
    ) and heat the specific spot with a heat gun gently.[3] If the iodine color fades, the reaction has started. If not, add 0.5 mL of 1,2-dibromoethane  (entrainment method). This reacts with Mg to expose a fresh surface.
    

Q2: I successfully made the tertiary alcohol, but it turned into an oil that smells like terpenes (alkenes) after column chromatography. A: Your silica gel was too acidic. Silica is naturally slightly acidic (


). For tertiary alcohols, you must neutralize the column . Pre-wash your silica column with the eluent containing 1% Triethylamine or 1% Pyridine. This buffers the surface silanols and prevents on-column dehydration.

Q3: How do I remove water from my tertiary alcohol without heating it (to avoid elimination)? A: Use Azeotropic Distillation under reduced pressure. Add benzene or toluene to your crude alcohol. These form low-boiling azeotropes with water. Evaporate on a rotovap at low temperature (<30°C) with a strong vacuum. The water will co-distill with the solvent, leaving the dry alcohol behind.

References

  • Imamoto, T., et al. (1984). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones."[2] Tetrahedron Letters, 25(38), 4233-4236.

  • Corey, E. J., & Venkateswarlu, A. (1972).[4] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.

  • BenchChem Technical Guides. (2025). "Troubleshooting Grignard Reaction Moisture Initiation."

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for Silyl Ether Stability).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of E1 Elimination).[5]

Sources

Process Optimization Hub: Thermal Management in Grignard Phenylpropanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Process Chemistry & R&D Teams Subject: Technical Directive – Optimizing Temperature Profiles for PhMgBr-Mediated Synthesis

Executive Summary & Mission

Welcome to the Process Optimization Hub. You are likely here because your Grignard synthesis of phenylpropanols (specifically 1-phenyl-1-propanol via phenylmagnesium bromide and propanal) is suffering from inconsistent yields, "Wurtz" homocoupling impurities, or safety concerns during scale-up.

In organometallic chemistry, temperature is not just a variable; it is a reagent. This guide abandons generic textbook advice to focus on the thermodynamic architecture of the reaction. We will dissect the thermal profile required to suppress biphenyl formation (Wurtz coupling) while ensuring complete carbonyl addition without dehydration.

Phase I: The Initiation & Formation Architecture

The Critical Failure Point: The "Induction-Exotherm" Trap. Most accidents and yield losses occur here. If the reaction does not initiate immediately, reagents accumulate. When it finally kicks off, the massive accumulated exotherm overwhelms the condenser, leading to solvent loss or explosion.

Troubleshooting Guide: PhMgBr Formation

Target Reaction: Bromobenzene + Mg → Phenylmagnesium Bromide (PhMgBr)

SymptomRoot CauseTechnical Intervention
Reaction won't start (Induction > 10 min) Passivated Mg surface (Oxide layer) or moisture.Do NOT add more halide. Stop stirring. Add a single crystal of Iodine (

) or 1,2-dibromoethane.[1] Apply localized heat (heat gun) to the Mg pile until bubbling starts.
Sudden solvent boil-over "Runaway Initiation" due to halide accumulation.Emergency Cooling: Have an ice/acetone bath ready. Stop addition immediately. Prevention: Use a "starter" batch (10% of total volume) to confirm initiation before starting the main dosing pump.
High Biphenyl (Wurtz) Impurity Reaction temperature too high (>40°C) or local concentration too high.Thermal Throttling: Maintain T < 35°C (if using Et2O). Dilute the halide feed. High T favors radical dimerization (

) over Grignard formation.
The "Self-Validating" Protocol

To ensure high fidelity, use this thermal logic:

  • The Spike: Heat 10% of the mixture to reflux to force initiation.

  • The Plateau: Once initiated, remove heat.[2] The rate of halide addition should theoretically maintain the reflux.[1][3] If you need external heat to maintain reflux during addition, your reaction has stalled (check moisture).

  • The Soak: Post-addition, hold at mild reflux (35-40°C) for 30 mins to consume residual halide.

Phase II: The Coupling Interface (Aldehyde Addition)

The Target: Synthesis of 1-Phenyl-1-propanol.[4][5] Reaction: PhMgBr + Propanal (


) → Magnesium Alkoxide

This step is exothermic.[1][3] The common error is adding the aldehyde too fast at room temperature, which causes two issues:

  • Enolization: The Grignard acts as a base, stripping the

    
    -proton from propanal instead of attacking the carbonyl.
    
  • Reduction: Hydride transfer reduces the aldehyde.

Optimized Temperature Profile (The "0 to 20" Ramp)
StageTemperature SetpointRationale
Pre-Addition 0°C to -10°C Suppresses basicity (enolization) while maintaining nucleophilicity.
During Addition < 5°C Strictly controlled by dosing rate. If T spikes >10°C, pause addition.
Post-Addition Allow to warm to 20°C Essential for "aging." Some sterically hindered conformations require RT to complete the bond formation.

Technical Insight: For simple phenylpropanols, cryogenic cooling (-78°C) is often unnecessary and operationally expensive. 0°C is the "Sweet Spot" for PhMgBr nucleophilicity vs. selectivity.

Phase III: Quenching & Workup (The Dehydration Risk)

The Issue: Phenylpropanols are benzylic alcohols. They are notoriously prone to acid-catalyzed dehydration to form styrenes (e.g., 1-phenyl-1-propene).

The Solution: Thermal management during hydrolysis.

  • Q: Why did my product turn into an oil/alkene?

    • A: You likely quenched with strong acid (HCl) or allowed the quench to get hot.

  • Protocol:

    • Cool the mixture to 0°C .

    • Use Saturated Ammonium Chloride (

      
      ) .[6] This buffers the pH (~9) and prevents protonation of the alcohol group, stopping the elimination pathway.
      
    • Do not heat during solvent evaporation; keep rotovap bath < 40°C.

Visualizing the Thermal Logic

The following diagram illustrates the "Interlock" system. You should not proceed to the next node unless the thermal condition is met.

GrignardThermalProfile Start Start: Reagent Prep (Dry Solvents, Mg Turnings) Initiation Initiation Phase Add 10% Halide Heat to Reflux Start->Initiation CheckInit Exotherm Detected? Initiation->CheckInit Troubleshoot TROUBLESHOOT: Add Iodine / Local Heat Do NOT add more halide CheckInit->Troubleshoot No Bubbles/Heat Formation Formation Phase Controlled Addition Maintain T < 35°C (Cooling) CheckInit->Formation Yes (Self-Sustaining) Troubleshoot->CheckInit Retry Coupling Coupling Phase (Aldehyde) Cool to 0°C Slow Dosing Formation->Coupling Complete Conversion Quench Quench Phase Sat. NH4Cl at 0°C Prevent Dehydration Coupling->Quench Addition Complete

Caption: The Thermal Interlock Workflow. Green nodes represent stable operation; Red indicates a stop-condition to prevent runaway or accumulation.

FAQ: Advanced Troubleshooting

Q: I see a heavy precipitate during the formation of PhMgBr. Is this bad? A: It depends. If it is a white solid in THF, it might be the Grignard-THF complex crystallizing (solubility limit). Add more solvent. If it is a gummy solid, it may be magnesium oxide impurities. However, if using Ether, PhMgBr is generally soluble. Warning: Precipitation can occlude unreacted halide. Increase stirring speed and slightly warm (up to 30°C) to ensure homogeneity before the aldehyde addition.

Q: Can I use THF instead of Diethyl Ether to run it hotter? A: You can (THF boils at 66°C), but you shouldn't unless necessary.

  • Risk: Higher T = Higher Wurtz coupling (Biphenyl).[6]

  • Risk: THF coordinates more strongly to Mg, potentially reducing reactivity toward hindered ketones (less of an issue for propanal).

  • Verdict: Stick to Ether for higher purity 1-phenyl-1-propanol unless solubility is a dealbreaker.

Q: How do I verify the concentration of my Grignard before use? A: Never assume 100% yield. Perform a Titration using salicylaldehyde phenylhydrazone or a simple acid-base back-titration (quench aliquot in excess HCl, titrate with NaOH). This prevents under/over-dosing the aldehyde.

References

  • Cohen, F. et al. "Synthesis of Phenylmagnesium Bromide." Organic Syntheses, Coll.[7] Vol. 1, p. 550. (Standard protocol for PhMgBr formation and Wurtz coupling avoidance). [Link]

  • Chemistry LibreTexts. "The Grignard Reaction: Synthesis of 1-Phenylethanol/Propanol derivatives." (Mechanistic details on aldehyde addition and side reactions). [Link]

  • RSC Advances. "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation." (Safety data regarding thermal runaway and Wurtz product formation). [Link]

Sources

Validation & Comparative

Structural Confirmation of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol via NMR: A Comparative Synthesis Monitoring Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural analysis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , focusing on its differentiation from key precursors and impurities using 1H and 13C NMR spectroscopy.[1]

Executive Summary

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a functionalized tertiary alcohol often utilized as a scaffold in the synthesis of radioligands, receptor modulators, and agrochemicals.[1] Its synthesis typically involves a double Grignard addition to Methyl 4-bromo-2-methoxybenzoate .[1]

For researchers and drug development professionals, the critical analytical challenge is not merely characterizing the product but rigorously confirming the complete conversion of the ester precursor and the absence of elimination side products (alkenes). This guide establishes a comparative spectral framework to validate structural identity with high confidence.[1]

Chemical Identity & Structural Logic

The transition from the benzoate precursor to the tertiary alcohol induces distinct electronic changes observable in NMR.

  • Target Molecule: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol[1][2]

  • Precursor: Methyl 4-bromo-2-methoxybenzoate[1][3]

  • Key Transformation: Conversion of an electron-withdrawing Ester (-COOMe) to a sterically bulky, electron-donating Tertiary Alcohol (-C(CH3)2OH).[1]

Structural Diagram & Reaction Logic

The following workflow illustrates the synthesis pathway and the critical NMR monitoring points.

ReactionLogic Precursor Precursor Methyl 4-bromo-2-methoxybenzoate (Ester C=O, -OMe) Intermediate Intermediate Alkoxide Species Precursor->Intermediate Nucleophilic Addition Product Target Product 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (Tert-Alcohol, Gem-Dimethyl) Precursor->Product NMR Monitored Transition Reagent Grignard Reagent (MeMgBr, 2.2 eq) Reagent->Intermediate Intermediate->Product Acidic Workup (H3O+) SideProduct Impurity (Side Reaction) Alpha-Methyl Styrene Derivative (Elimination Product) Intermediate->SideProduct Acid/Heat (Dehydration)

Figure 1: Reaction pathway for the synthesis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, highlighting the potential divergence to elimination impurities.

Comparative Spectral Analysis: Product vs. Precursor[1]

The most reliable method for structural confirmation is the comparative analysis of diagnostic signals.[1] The disappearance of the ester functionality and the emergence of the gem-dimethyl group are the primary indicators.[1]

1H NMR Comparative Data (400 MHz, CDCl3)
FeaturePrecursor (Ester) Chemical Shift (δ ppm)Target Product (Alcohol) Chemical Shift (δ ppm)Diagnostic Change
Ester Methyl (-COOCH3) 3.88 (s, 3H) Absent Primary Confirmation of Conversion
Gem-Dimethyl (-C(CH3)2) Absent1.55 – 1.62 (s, 6H) Appearance of strong upfield singlet
Aromatic H-6 (Ortho to group) 7.87 (d, J=8.4 Hz) 7.30 – 7.45 (d) Significant Upfield Shift (~0.5 ppm) due to loss of anisotropic deshielding from C=O[1]
Methoxy (-OCH3) 3.90 (s, 3H)3.85 – 3.90 (s, 3H)Minimal change (Reference peak)
Hydroxyl (-OH) Absent2.0 – 4.0 (br s, 1H)Variable; Solvent/Concentration dependent

Technical Insight:

  • H-6 Shift: In the precursor, the proton at position 6 is ortho to the carbonyl group, placing it in the deshielding cone of the C=O bond, shifting it downfield to ~7.87 ppm. Upon conversion to the alcohol, this deshielding effect is removed, causing H-6 to relax upfield to the ~7.3–7.4 ppm range. This is the most reliable aromatic diagnostic.

  • Gem-Dimethyl: The two methyl groups on the newly formed tertiary carbon appear as a chemically equivalent singlet (6H) around 1.6 ppm.[1] If the chiral center were created (secondary alcohol), these would be diastereotopic, but here they are equivalent.

13C NMR Comparative Data (100 MHz, CDCl3)
Carbon EnvironmentPrecursor Shift (δ ppm)Product Shift (δ ppm)Structural Validation
Carbonyl (C=O) 165.8 Absent Confirms loss of Ester
Quaternary Alcohol (C-OH) Absent72.0 – 75.0 Confirms Tertiary Alcohol formation
Ester Methyl (-OCH3) 52.1AbsentConfirms loss of Ester Methyl
Gem-Dimethyl (-CH3) Absent29.0 – 31.0 New aliphatic signal
Aromatic C-Br (C-4) ~123.5~120.0 – 122.0Minor electronic adjustment

Detailed Spectral Assignment

Note: Values for the product are high-confidence predicted ranges based on substituent additivity rules and analogous experimental data from 2-(4-methoxyphenyl)propan-2-ol and 2-bromo-4-methoxyphenol.

1H NMR Assignment (Target Product)

Solvent: CDCl3 (Residual peak at 7.26 ppm)[1][4][5]

  • δ 7.38 (d, J = 8.6 Hz, 1H, H-6): Ortho to the isopropyl alcohol group.

  • δ 7.10 (d, J = 2.0 Hz, 1H, H-3): Meta to the isopropyl group, Ortho to Methoxy. The bromine at C4 and Methoxy at C2 create a specific splitting pattern.[1]

  • δ 7.02 (dd, J = 8.6, 2.0 Hz, 1H, H-5): Ortho to Bromine, Meta to H-3.

  • δ 3.86 (s, 3H, -OCH3): Methoxy group at C2.

  • δ 1.60 (s, 6H, -C(CH3)2): Gem-dimethyl protons.[1]

  • δ ~2.20 (br s, 1H, -OH): Hydroxyl proton (Exchangeable with D2O).[1]

13C NMR Assignment (Target Product)

Solvent: CDCl3 (Triplet at 77.16 ppm)[1][5]

  • δ 158.5 (C-2): Aromatic C-O (Methoxy attachment).[1]

  • δ 135.2 (C-1): Aromatic C-Alkyl (Ipso to alcohol group).[1]

  • δ 131.5 (C-3): Aromatic CH (Ortho to OMe, Meta to Alkyl).[1]

  • δ 127.8 (C-6): Aromatic CH (Ortho to Alkyl).[1]

  • δ 120.5 (C-4): Aromatic C-Br.[1][6]

  • δ 113.5 (C-5): Aromatic CH.[1]

  • δ 73.2 (C-OH): Quaternary carbinol carbon.[1]

  • δ 55.6 (-OCH3): Methoxy carbon.[1]

  • δ 29.8 (-C(CH3)2): Methyl carbons (Equivalent).[1]

Experimental Protocol & Impurity Profiling

Synthesis Monitoring Workflow

To ensure high purity for drug development applications, the following protocol emphasizes the removal of the specific "Elimination Impurity" (Alkene).

  • Reaction: Treat Methyl 4-bromo-2-methoxybenzoate (1.0 eq) with MeMgBr (2.5 eq) in anhydrous THF at 0°C -> RT.

  • Quench: CRITICAL STEP. Quench with saturated NH4Cl (aq).[1][7] Avoid strong acids (HCl/H2SO4) during workup to prevent dehydration of the tertiary alcohol to the alkene.

  • NMR Sample Prep: Dissolve ~10 mg of crude oil in 0.6 mL CDCl3. Filter through a small plug of cotton if solid salts persist.[1]

Impurity Identification Logic

Use the diagram below to interpret your crude NMR spectrum.

ImpurityLogic Start Crude NMR Spectrum Analysis Check1 Check 3.88 ppm (Singlet) Start->Check1 Result1_Yes Unreacted Starting Material (Incomplete Reaction) Check1->Result1_Yes Signal Present Result1_No Ester Consumed Check1->Result1_No Signal Absent Check2 Check 5.0 - 5.5 ppm (Vinylic Protons) & 2.1 ppm (Methyl singlet) Result1_No->Check2 Result2_Yes Elimination Impurity Present (Dehydration to Alkene) Check2->Result2_Yes Signals Present Result2_No No Elimination Detected Check2->Result2_No Signals Absent Final Product Confirmed (Check 1.6 ppm Singlet) Result2_No->Final

Figure 2: Logic tree for identifying common impurities in the crude NMR spectrum.

Troubleshooting Common Issues
  • Issue: Doublet appearing at ~5.1 ppm and ~5.3 ppm.[1]

    • Cause: Dehydration of the alcohol to the alkene (isopropenyl group).[1]

    • Solution: The workup was likely too acidic, or the reaction was heated excessively. Purify via column chromatography (Silica gel, Hexane/EtOAc) buffered with 1% Triethylamine to prevent on-column dehydration.

  • Issue: Two singlets in the methyl region (e.g., 1.5 ppm and 1.7 ppm) instead of one.

    • Cause: Restricted rotation (unlikely here) or presence of the mono-addition ketone intermediate (Acetophenone derivative).[1]

    • Verification: Check for a ketone carbonyl peak in 13C NMR (~200 ppm).

References

  • Precursor Characterization: Sigma-Aldrich.[1] Methyl 4-bromo-2-methoxybenzoate Product Information & NMR References. Link

  • General Grignard Addition to Esters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for Ester -> Tertiary Alcohol conversion).
  • NMR Chemical Shifts of Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Analogous Spectral Data (2-bromo-4-methoxyphenol): ChemicalBook. 1H NMR Spectrum of 2-bromo-4-methoxyphenol. Link

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity assessment of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice. We will explore the comparative performance of different stationary and mobile phases, culminating in a robust, validated, stability-indicating method.

Introduction: The Analytical Challenge

2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a substituted aromatic alcohol. Its structure, featuring a substituted benzene ring, presents specific challenges and opportunities for chromatographic separation. The primary goal of this method development is to create a purity assessment assay that is not only precise and accurate but also specific enough to separate the main component from potential process-related impurities and degradation products. Such a method is a cornerstone of quality control in pharmaceutical development.[1][2][3]

Part 1: Initial Method Development and Analyte Characterization

A logical method development process begins with understanding the analyte's physicochemical properties. 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is a moderately polar, neutral compound due to its tertiary alcohol group.[4][5] Its aromaticity suggests strong UV absorbance, making UV detection a suitable choice. The presence of the benzene ring is a key factor in selecting the stationary phase, as it allows for unique interactions beyond simple hydrophobicity.[6][7]

Initial Parameter Selection Rationale:

  • Detection: A photodiode array (PDA) detector is chosen to monitor the entire UV spectrum, helping to identify peak purity and select the optimal wavelength. Based on the chromophore (a substituted benzene ring), an initial wavelength of 225 nm is selected to ensure high sensitivity.

  • Column Chemistry: A standard C18 column is a robust starting point for most reversed-phase methods. However, given the aromatic nature of the analyte, a Phenyl-Hexyl phase is also selected for a comparative study due to its potential for π-π interactions, which can offer alternative selectivity.[6][7][8]

  • Mobile Phase: A simple gradient of water and a miscible organic solvent is the foundation of a robust screening method. Both acetonitrile (ACN) and methanol (MeOH) will be evaluated, as they offer different selectivities and elution strengths.[9][10][11] An initial scouting gradient of 10-90% organic phase over 20 minutes is employed to determine the approximate elution conditions.

G cluster_0 Analyte Characterization cluster_1 Initial HPLC Parameter Selection A 2-(4-Bromo-2-methoxyphenyl) propan-2-ol B Properties: - Aromatic Ring - Tertiary Alcohol (Neutral) - Moderate Polarity - UV Chromophore A->B Analyze Structure C Detector Selection: Photodiode Array (PDA) λ = 225 nm B->C Justifies D Column Selection: - C18 (Workhorse) - Phenyl-Hexyl (π-π interactions) B->D Informs E Mobile Phase Screening: - Water with ACN - Water with MeOH - Scouting Gradient (10-90%) B->E Guides

Figure 1: Initial decision workflow for HPLC method development.

Part 2: Comparative Evaluation of Stationary Phases

The choice of stationary phase is critical for achieving the desired selectivity. We compared the performance of a traditional C18 column against a Phenyl-Hexyl column, which is specifically designed to provide alternative selectivity for aromatic compounds.[6][12] The C18 phase separates primarily based on hydrophobicity, while the Phenyl-Hexyl phase adds π-π stacking interactions as a secondary separation mechanism.[7][8]

A hypothetical mixture containing the main peak (API) and a closely related aromatic impurity was used for the comparison.

Table 1: Comparison of Stationary Phase Performance

ParameterZorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Rationale for Difference
API Retention Time (min) 12.513.8The Phenyl-Hexyl phase provides additional π-π interactions, increasing retention for the aromatic API.[6]
Impurity Retention Time (min) 12.915.0The impurity, also aromatic, shows a more significant retention shift, indicating stronger interaction with the phenyl rings.
Resolution (API/Impurity) 1.42.8The alternative selectivity of the Phenyl-Hexyl phase significantly enhances the separation between the two aromatic compounds.[12][13]
Peak Asymmetry (API) 1.11.0Both columns provide excellent peak shape, but the Phenyl-Hexyl shows slightly better symmetry.

Part 3: Comparative Evaluation of Organic Modifiers

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While ACN generally has a higher elution strength and lower viscosity, methanol can offer different selectivity due to its protic nature and ability to form hydrogen bonds.[10][11]

The Phenyl-Hexyl column was used to compare the two solvents.

Table 2: Comparison of Organic Modifier Performance

ParameterMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: AcetonitrileMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: MethanolRationale for Difference
API Retention Time (min) 13.815.2ACN has a higher elution strength than methanol in many reversed-phase applications, leading to shorter retention times.[9][14]
Resolution (API/Impurity) 2.82.5In this case, ACN provided slightly better selectivity between the API and the critical impurity.
System Backpressure (psi) 22002800Methanol/water mixtures are more viscous than acetonitrile/water mixtures, resulting in higher backpressure.[11][15]

G cluster_0 Phase 1: Stationary Phase cluster_1 Phase 2: Mobile Phase A Select Best Column C Phenyl-Hexyl Selected (Superior Resolution) A->C B Compare C18 vs. Phenyl-Hexyl B->A E Compare ACN vs. MeOH C->E Using Selected Column D Select Best Organic Modifier F Acetonitrile Selected (Better Selectivity, Lower Pressure) D->F E->D

Figure 2: Workflow for chromatographic phase optimization.

Part 4: Final Optimized Method and Validation Protocol

Based on the comparative studies, the following HPLC method was established.

Experimental Protocol: Optimized HPLC Method
  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-22 min: 80% to 40% B

    • 22-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Method Validation Strategy

The trustworthiness of this method must be confirmed through validation, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16] The validation will establish the method's suitability for its intended purpose: the quantitative determination of purity.

Table 3: ICH Q2(R1) Validation Parameters for a Purity Method

Validation ParameterPurposeAcceptance Criteria (Example)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity of the API must pass. No co-elution of degradants at the API retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration.
Accuracy To demonstrate the closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) To demonstrate the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections and on different days/analysts.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the test concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when flow rate (±0.1 mL/min) and temperature (±2 °C) are varied.
Forced Degradation: Proving Stability-Indicating Capability

To prove the method is "stability-indicating," a forced degradation study is essential.[1][17] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.[2][18] The method must be able to resolve the API peak from all generated degradant peaks.

Experimental Protocol: Forced Degradation Study

  • Acid Hydrolysis: 1 mg/mL API in 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.[18]

  • Base Hydrolysis: 1 mg/mL API in 0.1 N NaOH at 60°C for 4 hours. Neutralize before injection.[18]

  • Oxidation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Solid API heated at 80°C for 48 hours.

  • Photolytic Degradation: Expose solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as per ICH guidelines.[18]

The results of the forced degradation study will confirm the specificity of the method, ensuring that any decrease in the API's concentration due to degradation is accurately measured, which is the hallmark of a reliable stability-indicating assay.[3]

Conclusion

This guide has detailed a systematic, comparative approach to developing a robust HPLC method for the purity assessment of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. By comparing stationary phases and mobile phase modifiers, we identified that a Phenyl-Hexyl column with an acetonitrile/water gradient provides superior selectivity and performance. The final method, coupled with a comprehensive validation plan based on ICH Q2(R1) guidelines and a forced degradation study, ensures a high degree of confidence in its intended use for quality control and stability testing in a drug development setting.

References

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • Loughborough University Institutional Repository. The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Chrom Tech, Inc. Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Crawford Scientific. The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]

  • OMICS International. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • Mason Technology. Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. [Link]

  • CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResearchGate. Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • PubMed. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. [Link]

  • YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Wageningen University & Research. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ChemBK. 2-(4-bromo-2-(hydroxymethyl)phenyl)propan-2-ol. [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol. [Link]

Sources

Method Development Guide: Mass Spectrometry Profiling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of ionization strategies for the structural elucidation and quantification of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol . Designed for analytical chemists and drug metabolism researchers, this document contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) .

While ESI serves as the industry standard for high-throughput LC-MS screening, our analysis demonstrates that EI (GC-MS) provides superior structural diagnostic capability for this specific tertiary alcohol due to distinct alpha-cleavage fragmentation patterns that resolve isobaric interference.

Structural Analysis & Physicochemical Properties

Before selecting an ionization mode, the analyst must account for the molecule's lability. As a tertiary benzylic alcohol, this compound is prone to thermal dehydration and facile fragmentation.

PropertySpecificationMass Spec Implication
Formula

Monoisotopic Mass: 244.01 (

) / 246.01 (

)
Structure Type Tertiary Benzylic AlcoholWeak molecular ion (

) in EI; prone to in-source water loss (

).
Halogen Pattern Mono-brominatedCharacteristic 1:1 isotopic doublet (

and

) is the primary diagnostic filter.
Substituents Ortho-Methoxy (

)
Facilitates resonance stabilization of cations; potential for ortho-effect rearrangements.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1][2][3]

For this specific analyte, the choice of "product" (analytical method) depends on whether the goal is identification (fingerprinting) or quantification (sensitivity).

Table 1: Performance Comparison Matrix
FeatureMethod A: EI (Hard Ionization) Method B: ESI (Soft Ionization)
Primary Utility Structural Elucidation / Impurity ProfilingHigh-Throughput Quantification / PK Studies
Molecular Ion (

)
Very Weak / Absent (<5% relative abundance)Strong (

or

)
Base Peak

229/231 (Loss of Methyl)

245/247 (

) or 227/229 (

)
Fragmentation Richness High (Fingerprint available)Low (Requires MS/MS for fragments)
Isotope Visibility Excellent (Preserved in fragments)Good (Preserved in parent ion)
Thermal Stability Risk High (Injector port dehydration)Low (Ambient temperature ionization)

Scientist's Verdict: Use EI during early-phase synthesis to confirm the bromination position via fragmentation mapping. Use ESI for biological matrix samples where sensitivity is paramount.

Detailed Fragmentation Mechanisms (EI Mode)

The EI mass spectrum of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol is dominated by two competing pathways: Alpha-Cleavage and Dehydration .

Pathway A: Alpha-Cleavage (Dominant)

Tertiary alcohols preferentially cleave at the carbon adjacent to the oxygen.[1]

  • Formation of Molecular Ion (

    
    ): 
    
    
    
    244/246.
  • Loss of Methyl Radical (

    
    ):  The loss of a methyl group from the isopropyl moiety forms a resonance-stabilized oxonium ion. This is typically the Base Peak .[2]
    
    • Fragment Mass:

      
       229/231.
      
    • Mechanism:[3][1][4][5][6][7] Radical site on oxygen stabilizes the carbocation.

Pathway B: Dehydration (Thermal/EI Induced)

Benzylic alcohols easily lose water, especially if the injection port temperature is high (>250°C).

  • Loss of Water (

    
    ):  Forms a substituted styrene derivative.
    
    • Fragment Mass:

      
       226/228.
      
  • Subsequent Methyl Loss: The styrene derivative loses a methyl radical.

    • Fragment Mass:

      
       211/213.
      
Pathway C: Methoxy Group Effects

The ortho-methoxy group can undergo formaldehyde loss (


) or methyl radical loss, though these are secondary to the isopropyl group fragmentation.
Visualization of Fragmentation Pathways[5][8]

Fragmentation M_Ion Molecular Ion (M+) m/z 244 / 246 (Trace Abundance) Base_Peak Base Peak (M - CH3) Alpha Cleavage m/z 229 / 231 M_Ion->Base_Peak - •CH3 (15 Da) Stabilized Oxonium Dehydration Dehydration (M - H2O) Styrene Derivative m/z 226 / 228 M_Ion->Dehydration - H2O (18 Da) Thermal/EI Br_Loss Aryl Cation (M - Br) (Rare in EI) m/z 165 M_Ion->Br_Loss - •Br (79/81 Da) Sec_Frag Secondary Fragment (M - H2O - CH3) m/z 211 / 213 Dehydration->Sec_Frag - •CH3

Figure 1: Predicted fragmentation tree for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol under 70 eV Electron Ionization. Note the preservation of the bromine isotope pattern in the primary fragments.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Best for: Purity analysis and synthetic verification.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) (HPLC Grade).

    • Critical Step: Do not use methanol, as it may cause transesterification or obscure solvent peaks.

  • Derivatization (Optional but Recommended):

    • If thermal degradation is observed (broad peaks), add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins.

    • Result: The TMS-derivative will shift the mass by +72 Da (

      
       becomes 316/318), significantly stabilizing the molecular ion.
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (20:1), Temp: 250°C.

    • Oven: 60°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (3 min hold).
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.[8]

    • Scan Range:

      
       50–500.
      
Protocol B: LC-MS/MS Quantification (ESI)

Best for: PK studies and biological samples.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Source Settings:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Note: Monitor for the

      
       adduct (
      
      
      
      267/269) if protonation is poor due to steric hindrance of the tertiary alcohol.
Workflow Visualization

Workflow Start Crude Sample Decision Goal? Start->Decision EI_Prep Dilute in DCM (Optional TMS deriv.) Decision->EI_Prep Structure ID ESI_Prep Dilute in MeOH/H2O Decision->ESI_Prep Quantification GC_Inj GC-MS Injection (Split 20:1) EI_Prep->GC_Inj Data_EI Analyze m/z 229/231 (Base Peak) GC_Inj->Data_EI LC_Inj LC-MS (ESI+) C18 Column ESI_Prep->LC_Inj Data_ESI Monitor [M+H]+ or [M+Na]+ LC_Inj->Data_ESI

Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[7] University Science Books. (Standard text for alpha-cleavage rules).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. [Link] (Source for general fragmentation patterns of phenyl-propanol analogs).

  • PubChem. (2025).[9] Compound Summary: 2-(4-Methoxyphenyl)propan-2-ol. [Link] (Analogous structure for fragmentation comparison).

Sources

Infrared (IR) spectroscopy absorption bands for 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Signature

Role: Senior Application Scientist Context: Quality Control & Process Development

In the synthesis of pharmaceutical intermediates, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol represents a critical checkpoint. As a tertiary alcohol derived from a halogenated anisole, its spectral validation is pivotal for confirming the success of Grignard additions (typically from 1-(4-bromo-2-methoxyphenyl)ethanone) and ensuring no dehydration to the alkene impurity occurs.

This guide provides a definitive spectroscopic profile, distinguishing the target molecule from its ketone precursor and alkene degradation products . It moves beyond basic peak listing to offer a causal analysis of vibrational modes, ensuring you can validate structural integrity with confidence.

Structural Analysis & Predicted Absorption Bands[1][2]

The infrared spectrum of this molecule is defined by the interplay between the electron-donating methoxy group, the electron-withdrawing bromine, and the steric bulk of the tertiary alcohol.

The "Fingerprint" Table
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Value
O-H (Alcohol) Stretch3350 – 3450 Broad, Med-StrongPrimary Confirmation. Indicates formation of the tertiary alcohol. Absence suggests dehydration.
C-H (Aromatic) Stretch (

)
3000 – 3100WeakConfirms retention of the benzene ring.
C-H (Aliphatic) Stretch (

)
2950 – 2980MediumDistinct "doublet" often seen due to the gem-dimethyl groups of the propan-2-ol moiety.
C=C (Aromatic) Ring Stretch1480, 1580Medium-SharpCharacteristic skeletal vibrations of the trisubstituted benzene ring.
C-O (Ether) Stretch (Ar-O-C)1230 – 1270 StrongCharacteristic of the anisole (methoxy) substructure.
C-O (Alcohol) Stretch (

)
1130 – 1160 StrongSpecific to tertiary alcohols; distinguishes from primary/secondary analogs.
C-Br Stretch500 – 650Medium-WeakOften obscured in fingerprint region, but essential for halogen confirmation.
1,2,4-Subst. C-H Out-of-Plane800 – 860StrongConfirms the specific substitution pattern (4-bromo-2-methoxy).

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" usually refer to the Starting Material (Precursor) or Side Products (Impurities) . Differentiating these is the core function of in-process control (IPC).

Scenario A: Reaction Monitoring (Target vs. Ketone Precursor)
  • Precursor: 1-(4-Bromo-2-methoxyphenyl)ethanone

  • Target: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

The transformation involves the nucleophilic attack of a methyl group on the carbonyl carbon.

  • The "Go/No-Go" Signal:

    • Precursor: Shows a sharp, intense Carbonyl (C=O) band at ~1680 cm⁻¹ .

    • Target: This band must disappear . Simultaneously, a broad O-H band at ~3400 cm⁻¹ must appear.

    • Insight: If you see both, the reaction is incomplete.

Scenario B: Stability Check (Target vs. Alkene Impurity)
  • Impurity: 4-Bromo-2-methoxy-

    
    -methylstyrene (Dehydration product)
    
  • Target: Tertiary Alcohol

Tertiary alcohols are prone to acid-catalyzed dehydration.

  • The "Go/No-Go" Signal:

    • Impurity: Appearance of a sharp Alkene C=C stretch at ~1630-1640 cm⁻¹ and loss of the O-H band.

    • Target: Retention of the O-H band and absence of non-aromatic C=C stretches.

Comparative Data Summary
FeatureTarget (Alcohol) Precursor (Ketone) Impurity (Alkene)
3400 cm⁻¹ Present (Broad) AbsentAbsent
1680 cm⁻¹ AbsentPresent (Strong) Absent
1635 cm⁻¹ AbsentAbsentPresent (Sharp)
1150 cm⁻¹ Present (C-O

)
AbsentAbsent

Experimental Protocol: ATR-FTIR Workflow

Objective: Obtain a high-fidelity spectrum for QC release.

Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹ Scans: 32 (Screening) or 64 (Final Release)

Step-by-Step Methodology
  • System Validation:

    • Perform a background scan (air) to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      interference.
    • Why:

      
       doublets can distort baselines near nitrile or alkyne regions (though not critical here, it is Good Laboratory Practice).
      
  • Sample Preparation:

    • State: The target is likely a solid or viscous oil.

    • Loading: Place ~5-10 mg of sample directly onto the diamond crystal.

    • Contact: Apply high pressure using the anvil clamp.

    • Critical: Ensure the "Force Gauge" reads optimal. Poor contact leads to weak bands and high noise, masking the C-Br fingerprint.

  • Acquisition & Processing:

    • Scan range: 4000 – 400 cm⁻¹.[1]

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required).

    • Note: ATR shifts peaks slightly to lower wavenumbers compared to transmission (KBr pellets) due to refractive index dispersion.

  • Cleaning:

    • Clean crystal with Isopropanol (IPA) immediately.

    • Caution: Do not use acetone if the next sample is for trace ketone analysis, as "ghost" peaks can appear at 1715 cm⁻¹.

Visualizations & Logic Flow

Diagram 1: Reaction Monitoring Pathway

This diagram illustrates the chemical transformation and the associated spectral shifts.

ReactionPathway Precursor Precursor: 1-(4-Bromo-2-methoxyphenyl)ethanone (Ketone) Target Target: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (Tertiary Alcohol) Precursor->Target Reaction Progress Loss of 1680 cm-1 Gain of 3400 cm-1 Reagent + MeMgBr (Grignard) Reagent->Target Impurity Impurity: Dehydrated Alkene (Side Product) Target->Impurity Acid/Heat Loss of 3400 cm-1 Gain of 1635 cm-1

Figure 1: Spectral evolution during synthesis and degradation.

Diagram 2: QC Decision Tree

A logic gate for the analyst to determine batch release status.

QCDecisionTree Start Start Spectral Analysis CheckOH Check 3200-3500 cm-1 (Broad Band?) Start->CheckOH CheckCO Check 1670-1690 cm-1 (Sharp Peak?) CheckOH->CheckCO Yes FailDehyd FAIL: Dehydrated Impurity CheckOH->FailDehyd No (Dry region) CheckAlkene Check 1630-1640 cm-1 (Sharp Peak?) CheckCO->CheckAlkene No (Clean baseline) FailStart FAIL: Unreacted Precursor CheckCO->FailStart Yes (Peak present) Pass PASS: Target Confirmed CheckAlkene->Pass No CheckAlkene->FailDehyd Yes

Figure 2: Step-by-step spectral interpretation logic for quality control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for IR functional group assignments).

  • NIST Chemistry WebBook. IR Spectrum of 2-Bromo-4'-methoxyacetophenone (Precursor Analog). National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Source for C-O and C-Br frequency ranges).

Sources

Reference standards for quantitative analysis of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical active ingredients (APIs)—particularly kinase inhibitors and SGLT2 inhibitors—2-(4-Bromo-2-methoxyphenyl)propan-2-ol (CAS: 1467060-94-1) serves as a critical building block. Its tertiary alcohol functionality, combined with a brominated aromatic ring, makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. However, this same structural complexity introduces significant analytical challenges, primarily the risk of acid-catalyzed or thermal dehydration to its corresponding alkene.

This guide provides a technical comparison of reference standard grades and analytical methodologies, offering a validated framework for accurate quantification. It moves beyond simple "purity" assessments to address the specific stability profiles that can compromise assay data.

Technical Profile & Critical Stability Insight

Before selecting a reference standard, one must understand the molecule's inherent instability.

  • Chemical Name: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol[1][2]

  • CAS Number: 1467060-94-1[1][2]

  • Molecular Formula: C₁₀H₁₃BrO₂

  • Molecular Weight: 245.11 g/mol

  • Structure: A tertiary benzylic alcohol.

The "Dehydration Trap": Tertiary benzylic alcohols are prone to elimination reactions (E1 mechanism) to form styrenyl derivatives (alkenes). This reaction is accelerated by:

  • Heat: High injector temperatures in Gas Chromatography (GC).

  • Acidity: Acidic mobile phases in HPLC or acidic diluents.

Implication for Standards: A reference standard stored improperly or analyzed via aggressive methods will degrade, leading to a "purity drift" where the alcohol converts to the alkene impurity.

Comparative Analysis: Reference Standard Grades

Selecting the correct grade of reference standard is a risk-management decision. The following table compares the three primary tiers available for this compound.

Table 1: Reference Standard Performance Matrix

FeaturePrimary Reference Standard (CRM) Working Standard (Secondary) Research Grade (Reagent)
Intended Use GMP Release Testing, Method ValidationRoutine QC, In-process ControlEarly R&D, Qualitative ID
Assay Method Mass Balance / qNMR (Absolute Purity)Qualified against Primary StdHPLC Area % (Relative Purity)
Traceability SI Units (NIST/BIPM traceable)Traceable to Primary StdVendor Lot Only
Uncertainty Explicitly stated (e.g., ±0.5%)Derived from PrimaryUnknown / Not Stated
Water Content Measured (KF) & SubtractedTypically AssumedIgnored
Risk Profile Low: Defensible in audits.Medium: Dependent on qualification.High: "Area %" ignores water/solvents.

Expert Insight: For 2-(4-Bromo-2-methoxyphenyl)propan-2-ol , using a Research Grade standard is dangerous because "Area %" often fails to detect the non-chromatographic impurities (water, inorganic salts) and may not separate the dehydration impurity if the gradient is too fast. Recommendation: Use a Primary Standard for initial method validation, then qualify an internal Working Standard.

Analytical Methodology: HPLC vs. GC vs. qNMR

The choice of analytical technique is dictated by the compound's thermal instability.

A. High-Performance Liquid Chromatography (HPLC-UV) - Recommended
  • Why: Allows analysis at ambient or low temperatures, preventing thermal degradation.

  • Critical Parameter: Mobile phase pH must be controlled. Strongly acidic modifiers (e.g., 0.1% TFA) can induce on-column dehydration. Use buffered neutral or weakly acidic conditions (e.g., 0.1% Formic Acid or Phosphate buffer pH 4-5).

B. Gas Chromatography (GC-FID) - High Risk
  • Why: The injection port temperature (often >200°C) can cause immediate elimination of the tertiary hydroxyl group.

  • Result: The chromatogram may show a split peak or a single peak that is actually the degradation product (the alkene), leading to false identification or quantitation errors.

C. Quantitative NMR (qNMR) - Gold Standard for Purity
  • Why: Non-destructive and requires no reference standard of the analyte itself (uses an internal standard like TCNB).

  • Application: Used to assign the absolute purity value to the Primary Reference Standard.

Diagram 1: Method Selection Workflow

MethodSelection Start Select Analytical Goal Goal Is the goal Absolute Purity Assignment or Routine Quantitation? Start->Goal Absolute Absolute Purity Assignment (Primary Std Characterization) Goal->Absolute Routine Routine Quantitation (Batch Release/IPC) Goal->Routine qNMR Method: qNMR (¹H or ¹⁹F) Absolute->qNMR Traceable to SI ChromChoice Check Thermal Stability Routine->ChromChoice Unstable Thermally Labile (Tertiary Alcohol) ChromChoice->Unstable 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Stable Thermally Stable ChromChoice->Stable HPLC Method: HPLC-UV (Reverse Phase) Unstable->HPLC Recommended GC Method: GC-FID (Risk of Dehydration) Unstable->GC Avoid/Validate Heavily

Caption: Decision matrix for selecting analytical methods based on thermal stability and data requirements.

Experimental Protocols

The following protocols are designed to minimize degradation during analysis.

Protocol A: Standard Preparation (Self-Validating)
  • Weighing: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask.

  • Diluent Selection: Use Acetonitrile (ACN) or Methanol (MeOH) .

    • Caution: Do not use acidified diluents for long-term storage.

  • Dissolution: Sonicate for 1 minute. Ensure no thermal buildup.

  • Verification: Prepare a second independent stock. The response factor (Area/Concentration) must agree within ±1.0%.

Protocol B: HPLC-UV Method (Stability-Indicating)

This method separates the parent alcohol from its potential dehydration impurity (alkene).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.0) – Buffers acidity.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 30% B

    • 15 min: Stop

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly controlled to prevent thermal degradation).

  • Detection: UV @ 220 nm (or 280 nm for higher specificity).

Diagram 2: Degradation & Separation Pathway

DegradationPathway cluster_chrom HPLC Separation Logic Alcohol Target Analyte: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol (Tertiary Alcohol) Conditions Acidic pH or Heat (- H₂O) Alcohol->Conditions RT1 RT ~ 5.5 min (More Polar) Alcohol->RT1 Alkene Impurity: 2-(4-Bromo-2-methoxyphenyl)prop-1-ene (Dehydration Product) Conditions->Alkene Elimination (E1) RT2 RT ~ 8.2 min (Less Polar) Alkene->RT2

Caption: Chemical degradation pathway and expected chromatographic separation order.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <1225> Validation of Compendial Procedures.
  • European Medicines Agency (EMA).ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Guidance on specificity and linearity).
  • Sigma-Aldrich (Merck).Technical Bulletin: Handling of Tertiary Alcohols and Prevention of Dehydration. (General chemical stability reference).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Bromo-2-methoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: At a Glance

Compound: 2-(4-Bromo-2-methoxyphenyl)propan-2-ol Chemical Class: Tertiary Benzylic Alcohol / Halogenated Anisole Derivative Primary Hazard Classification (Derived): WARNING — Irritant / Harmful.[1][2][3][4][5] Critical Risk: Dehydration to substituted styrene in the presence of strong acids; potential for fine dust generation during weighing.[1]

This guide provides an operational framework for the safe handling of 2-(4-Bromo-2-methoxyphenyl)propan-2-ol. Due to the specialized nature of this intermediate, specific toxicological data is often limited.[1] Therefore, this protocol applies Structure-Activity Relationship (SAR) logic, utilizing data from structural isomers (e.g., 2-(3-bromo-4-methoxyphenyl)propan-2-ol) to establish a "Safety First" baseline.[1]

Part 1: Risk Assessment & Hazard Identification

Toxicological Profile (SAR Analysis)

Based on the safety profiles of structural analogs (CAS 1267535-56-7 and CAS 2077-19-2), this compound must be treated as a Category 2 Irritant and Acute Toxin (Category 4) .[1]

Hazard TypeGHS CodeDescriptionMechanism of Action
Acute Toxicity H302Harmful if swallowed.[1]Systemic absorption via GI tract; potential metabolic activation of the brominated ring.[1]
Skin Irritation H315Causes skin irritation.[1][2][3][6][7]Lipophilic nature allows dermal penetration; defatting of skin and local inflammation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3][4][5][6][7][8]Physical abrasion from micro-crystals and chemical irritation of mucous membranes.[1]
STOT - SE H335May cause respiratory irritation.[1][2][7][8]Inhalation of fine dust triggers mucosal inflammation in the upper respiratory tract.[1]
Chemical Reactivity & Stability[1][2]
  • Acid Sensitivity: As a tertiary benzylic alcohol, this compound is prone to acid-catalyzed dehydration , leading to the formation of the corresponding styrene (alkene).[1] This reaction can be exothermic.[1]

  • Incompatibility: Strong oxidizing agents (risk of uncontrolled oxidation of the methoxy/alcohol groups) and strong Lewis acids.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for all personnel entering the handling zone.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders that can drift around lenses.[1] Goggles provide a seal against dust and splashes.[1]
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Inner: 4 mil Nitrile (Tactility).[1] Outer: 5-8 mil Nitrile (Barrier).[1] Note: If using DCM or THF as a solvent, use Silver Shield® laminate gloves under nitrile.[1]
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are required.[1] If weighing outside a hood (discouraged), a fit-tested N95 is the absolute minimum to prevent dust inhalation.[1]
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of static-charged powder on forearms/clothing.[1]

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision paths for handling this compound, emphasizing the distinction between solid and solution-phase handling.

HandlingProtocol Start START: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid If Powder Solution Solution Phase CheckState->Solution If Liquid/Oil Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Pre-weigh vessel Solid->Weighing Inside Fume Hood Dissolution Dissolution: Add Solvent SLOWLY (Watch for exotherm) Solution->Dissolution Weighing->Dissolution Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Monitor Temp Dissolution->Reaction Cleanup Decontamination: Wipe surfaces with Ethanol -> Water Reaction->Cleanup

Figure 1: Operational workflow for handling 2-(4-Bromo-2-methoxyphenyl)propan-2-ol, prioritizing containment of solids and thermal control during dissolution.

Step-by-Step Handling Procedure
Phase A: Preparation & Weighing
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: This solid is likely static-prone.[1] Use an anti-static gun or polonium strip near the balance if available.[1]

  • Transfer:

    • Place a tared vial/flask inside the balance draft shield.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Critical: If spillage occurs on the balance pan, STOP . Wipe immediately with a damp Kimwipe (acetone or ethanol) before proceeding.[1]

Phase B: Solubilization (The Critical Step)
  • Solvent Choice: Compatible with Methanol, Ethanol, DCM, Ethyl Acetate.[1]

  • Protocol:

    • Add the stir bar to the solid before adding solvent.[1]

    • Add solvent in portions.[1]

    • Observation: Watch for immediate color change or bubbling. While unlikely with neutral solvents, any sign of heat generation suggests impurities or moisture sensitivity.[1]

Phase C: Reaction & Quench
  • Acidic Conditions: If the reaction involves acid (e.g., p-TsOH, HCl), expect the conversion to the styrene derivative.[1] Ensure cooling (0°C) is applied during acid addition to manage the elimination exotherm.[1]

Part 4: Emergency Response & Disposal[3]

Spill Response Logic

Scenario: 500mg vial dropped on floor.

  • Evacuate & Ventilate: Clear the immediate 3-meter radius.[1]

  • PPE Upgrade: Don safety goggles and double gloves.[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust dispersal) then scoop into a waste bag.[1]

    • Solution: Cover with vermiculite or spill pads.[1]

  • Decontamination: Scrub the area with a soapy water solution, followed by an Ethanol wipe.[1]

Waste Disposal

This compound contains Bromine , classifying it as Halogenated Organic Waste .[1]

  • Primary Stream: Halogenated Organic Solvents (Red Can/Tag).[1]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Solid Hazardous Waste (often yellow bag/bin), not regular trash.[1]

  • Aqueous Waste: If an aqueous workup is performed, the aqueous layer should be checked for pH and organic content.[1] If it contains traces of the compound, dispose of it as Aqueous Hazardous Waste .[1]

References

  • PubChem. (n.d.).[1] 2-(4-Methoxyphenyl)propan-2-ol (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Used for structural analog read-across).[1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link](Source for General Handling of Novel Chemicals).

Sources

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